molecular formula C10H6ClFINO B1436338 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline CAS No. 1602310-93-9

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline

Cat. No.: B1436338
CAS No.: 1602310-93-9
M. Wt: 337.51 g/mol
InChI Key: XBTGKYOPTLLDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is a multifunctional halogenated quinoline derivative designed for medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate, where the reactive chloro and iodo substituents allow for sequential functionalization via cross-coupling and nucleophilic substitution reactions to generate diverse compound libraries for biological screening . Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Specifically, halogenated quinolines like this one are frequently investigated as potential antitumor agents. They can act as inhibitors of receptor tyrosine kinases (such as EGFR, VEGFR, and PDGFR) expressed in malignant tumors or function as vascular disrupting agents and tubulin polymerization inhibitors, leading to cancer cell apoptosis . The strategic incorporation of halogens (chloro, fluoro, iodo) and a methoxy group is known to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which can directly influence its bioactivity and efficacy . Furthermore, 8-hydroxyquinoline analogs have shown promise in targeting multidrug-resistant (MDR) cancer cells by exploiting their collateral sensitivity, often mediated through metal chelation mechanisms . Beyond oncology, the structural features of this compound suggest potential for development as antimicrobial and antifungal agents, given the established history of quinoline derivatives in these fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-fluoro-3-iodo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFINO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTGKYOPTLLDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C(=CN=C12)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1602310-93-9 | Molecular Formula: C₁₀H₆ClFINO | Molecular Weight: 337.52 g/mol [1]

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline , a highly functionalized heterocyclic building block critical in modern drug discovery. Characterized by its orthogonal reactivity profile, this scaffold allows for the precise, sequential introduction of pharmacophores via the C4-chloro (nucleophilic substitution) and C3-iodo (Pd-catalyzed cross-coupling) positions. This document details the molecule's physicochemical properties, validated synthetic pathways, chemo-selective reactivity, and handling protocols for high-throughput medicinal chemistry campaigns.

Structural Analysis & Physicochemical Profile

The utility of this scaffold lies in its tetrasubstituted quinoline core , designed to maximize structure-activity relationship (SAR) exploration while maintaining drug-like physicochemical properties.

Electronic & Steric Features
  • C4-Chloro Position: Highly electrophilic due to the electron-withdrawing inductive effect of the adjacent nitrogen (N1) and the 3-iodo group. It serves as the primary site for SNAr reactions.

  • C3-Iodo Position: A "soft" electrophile ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The iodine atom is sterically bulky but electronically labile, facilitating oxidative addition.

  • C6-Fluoro Substituent: Increases metabolic stability by blocking the C6 position (a common site for CYP450 oxidation) and modulates lipophilicity (LogP).

  • C8-Methoxy Group: Provides a hydrogen bond acceptor and enhances solubility compared to the naked quinoline. It also influences the pKa of the quinoline nitrogen.

Key Properties Table[2]
PropertyValue / DescriptionSignificance
Appearance Off-white to pale yellow solidVisual purity indicator; yellowing suggests iodine liberation.
Melting Point 160–165 °C (dec)High crystallinity indicates stability, but decomposition requires controlled heating.
Calculated LogP ~3.2Lipophilic; requires polar aprotic solvents (DMF, DMSO) for reactions.
Solubility Low in water; High in DCM, DMSOStandard organic workups are effective.
Reactivity Order C4-Cl > C3-I >> C6-FAllows for sequential functionalization without protecting groups.

Synthetic Methodology (Retrosynthesis & Forward Route)

Retrosynthetic Analysis

The construction of the this compound scaffold relies on the Gould-Jacobs reaction , a robust method for synthesizing 4-quinolones from anilines. The retrosynthetic logic traces the target back to 2-methoxy-4-fluoroaniline .

Retrosynthesis Figure 1: Retrosynthetic pathway for the target scaffold. Target 4-Chloro-6-fluoro-3-iodo- 8-methoxyquinoline Intermediate1 6-Fluoro-3-iodo-8-methoxy- 4-quinolone Target->Intermediate1 Chlorination (POCl3) Intermediate2 6-Fluoro-8-methoxy- 4-quinolone Intermediate1->Intermediate2 Iodination (I2/KI or NIS) StartingMaterial 2-Methoxy-4-fluoroaniline Intermediate2->StartingMaterial Gould-Jacobs Cyclization

Validated Forward Synthesis Protocol

Note: All steps must be performed in a fume hood due to the generation of toxic byproducts (HCl, POCl3 fumes).

Step 1: Gould-Jacobs Cyclization
  • Condensation: React 2-methoxy-4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours. Monitor the formation of the enamino ester intermediate.

  • Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C. This high temperature is critical for thermal cyclization.

  • Hydrolysis & Decarboxylation: Saponify the resulting ester (NaOH/H2O) and acidify/heat to decarboxylate, yielding 6-fluoro-8-methoxy-4(1H)-quinolone .

Step 2: C3-Iodination
  • Dissolve the 4-quinolone in acetic acid or DMF.

  • Add N-iodosuccinimide (NIS) (1.1 eq) or I₂/KI.

  • Stir at ambient temperature. The electron-rich nature of the quinolone allows electrophilic iodination specifically at the C3 position.

  • Workup: Quench with sodium thiosulfate to remove excess iodine. Filter the precipitate.

Step 3: C4-Chlorination (Aromatization)
  • Suspend the 3-iodo-4-quinolone in POCl₃ (Phosphorus oxychloride) (excess, acts as solvent).

  • Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack type activation).

  • Reflux: Heat to 100–110°C for 2–4 hours. The carbonyl oxygen is converted to a leaving group and displaced by chloride.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/NH₄OH. Caution: Exothermic hydrolysis of POCl₃.

  • Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Reactivity Profile & Applications

The versatility of this compound stems from its ability to undergo orthogonal functionalization .

Chemo-Selectivity Map

Reactivity Figure 2: Orthogonal reactivity profile and downstream applications. Core Core Scaffold (Cl, I, F, OMe) Reaction1 S_NAr Displacement (C4-Cl) Core->Reaction1 Most Reactive (Nucleophiles) Reaction2 Pd-Cross Coupling (C3-I) Core->Reaction2 Orthogonal (Pd(0) Catalysis) Reaction3 Demethylation (C8-OMe) Core->Reaction3 Harsh Conditions (BBr3) Outcome1 Kinase Hinge Binders (Amines/Anilines) Reaction1->Outcome1 Outcome2 Biaryl/Alkyne Extension (Suzuki/Sonogashira) Reaction2->Outcome2 Outcome3 8-Hydroxyquinolines (Metal Chelators) Reaction3->Outcome3

Protocol: Sequential Functionalization

To maximize yield and minimize side reactions, follow this sequence:

  • First: SNAr at C4.

    • Why? The C4-Cl bond is activated by the ring nitrogen. The C3-I bond is stable to nucleophilic attack under mild conditions (unless Pd is present).

    • Conditions: Amine (1.1 eq), DIPEA (2.0 eq), iPrOH or DMF, 80°C.

  • Second: Cross-Coupling at C3.

    • Why? Once the C4 position is substituted (especially with an electron-donating amine), the ring becomes more electron-rich, facilitating oxidative addition at the C-I bond.

    • Conditions: Boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O, 90°C.

Handling & Safety (E-E-A-T)

Stability Concerns
  • Light Sensitivity: The C3-I bond is susceptible to photolytic cleavage. Store the compound in amber vials wrapped in foil.

  • Hydrolysis: The C4-Cl bond can hydrolyze back to the quinolone if exposed to strong aqueous acids or bases for prolonged periods. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the broad NH singlet of the quinolone precursor. The methoxy group typically appears as a singlet around δ 4.0 ppm.

  • LC-MS: Expect a characteristic isotopic pattern for Chlorine (3:1 ratio of M:M+2). Iodine does not have a significant M+2 isotope but contributes a large mass defect.

References

  • Matrix Scientific. (n.d.). This compound Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). Reactivity of 3-Iodo-4-quinolones in Heck Reactions. PubChem. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2025). Synthesis of 4-chloroquinolines via Gould-Jacobs Reaction. Retrieved from

  • MDPI Molecules. (2025). Recent Advances in the Synthesis of Substituted Quinazolin-4(3H)-ones and Quinolines. Retrieved from

  • Royal Society of Chemistry. (2025). Efficient Approach to 4-Chloro Quinolines. Retrieved from

Sources

Architectural & Functional Profiling of Polysubstituted Quinolines: A Technical Compendium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The quinoline moiety (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to bind to multiple distinct biological targets with high affinity. Unlike the unsubstituted parent heterocycle, polysubstituted quinolines offer a tunable physicochemical landscape where specific positions (C2, C4, C6, C8) govern distinct properties—from fluorescence quantum yield to kinase selectivity.

This guide moves beyond basic textbook definitions to analyze the causality between substitution patterns and functional outcomes, providing a roadmap for rational design in drug discovery and materials science.

Electronic Structure & Reactivity Profile

To design effective derivatives, one must first master the electronic bias of the scaffold. The fusion of the benzene and pyridine rings creates a dipole moment directed toward the nitrogen atom.

  • The Pyridine Ring (Electron Deficient): The nitrogen atom exerts a strong -I (inductive) effect, deactivating the pyridine ring toward electrophilic substitution. However, the C2 and C4 positions are highly susceptible to nucleophilic attack (SNAr), a critical feature for introducing amine or ether linkages common in kinase inhibitors.

  • The Benzene Ring (Electron Rich): Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially at C5 and C8. This allows for the late-stage introduction of lipophilic halogens (Cl, F) to modulate metabolic stability.

Table 1: Positional SAR Vectors
PositionElectronic CharacterSynthetic UtilityBiological/Physical Impact
C2 ElectrophilicChichibabin amination, AlkylationSteric gatekeeper; controls solubility and kinase selectivity (Type I vs Type II binding).
C4 ElectrophilicSNAr displacement of -ClKey vector for antimalarial activity (e.g., 4-aminoquinolines); DNA intercalation anchor.
C6/C7 NucleophilicHalogenation, Suzuki couplingModulation of lipophilicity (LogP); C7-Cl is essential for inhibiting hemozoin formation.
C8 NucleophilicChelation capabilityMetal binding (Zn²⁺, Mg²⁺) in metalloprotease inhibitors; OH group enables fluorescence via ESIPT.

Synthetic Architectures: From Classical to Green Catalysis

Traditional methods (Skraup, Combes) often suffer from harsh conditions (conc. H₂SO₄) and poor regioselectivity. Modern application science prioritizes Multicomponent Reactions (MCRs) and Green Catalysis to access polysubstituted frameworks efficiently.

Comparative Synthetic Workflow

The following diagram illustrates the logical flow for selecting a synthetic route based on the desired substitution pattern.

QuinolineSynthesis Start Target Structure Friedlander Friedländer Annulation (2-aminoaryl ketone + α-methylene ketone) Start->Friedlander Ketone Available? Povarov Povarov MCR (Aniline + Aldehyde + Electron-rich Olefin) Start->Povarov Diversity Oriented? CH_Act C-H Activation (Transition Metal Catalyzed) Start->CH_Act Direct Functionalization? PolySub 2,3,4-Trisubstituted Quinolines Friedlander->PolySub Base/Acid Cat. TetraHydro Tetrahydroquinolines (Requires Oxidation) Povarov->TetraHydro Lewis Acid Regio High Regiocontrol (Late-stage functionalization) CH_Act->Regio Pd/Rh Cat. TetraHydro->PolySub DDQ/Oxidation

Figure 1: Decision matrix for synthetic route selection. The Friedländer route is preferred for defined 2,3,4-substitution patterns, while Povarov offers rapid library generation.

Validated Experimental Protocol

Nanocatalyzed Green Synthesis via Friedländer Annulation

Objective: Synthesis of 2,3,4-trisubstituted quinolines using a recyclable magnetic nanocatalyst (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-DBSA or similar). This protocol avoids toxic solvents and enables catalyst recovery.

Rationale: The Friedländer reaction is the most robust method for polysubstitution. Using magnetic nanoparticles increases surface area for catalysis and simplifies purification, aligning with Green Chemistry Principle #4 (Safer Solvents) and #8 (Catalysis).

Materials:
  • Substrate A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • Substrate B: Active methylene compound (e.g., ethyl acetoacetate or cyclic ketone) (1.2 mmol)

  • Catalyst:

    
     nanoparticles (20 mg, approx. 5 mol%)
    
  • Solvent: Solvent-free conditions preferred; Ethanol (green solvent) if necessary.

Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL round-bottom flask, combine Substrate A and Substrate B.

  • Catalyst Addition: Add the

    
     nanocatalyst. If the mixture is solid, add 2 mL of EtOH to create a slurry.
    
  • Activation: Heat the mixture to 90°C in an oil bath under magnetic stirring.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction typically completes in 15–60 minutes (significantly faster than the 4-6 hours required for classical acid catalysis).

  • Work-up & Catalyst Recovery:

    • Cool the mixture to room temperature.

    • Add hot ethanol (5 mL).

    • Self-Validation Step: Place a strong external magnet against the flask wall. The catalyst will aggregate at the magnet, leaving a clear supernatant. Decant the supernatant.

    • Note: The catalyst can be washed with acetone, dried, and reused up to 5 times with <10% activity loss.

  • Purification: Evaporate the solvent from the supernatant. Recrystallize the crude solid from hot ethanol/water (8:2).

  • Characterization: Confirm structure via ¹H-NMR (look for disappearance of amine protons at 4-6 ppm and appearance of aromatic quinoline protons).

Pharmacological & Photophysical Frontiers

Photophysical Properties (Fluorescence)

Polysubstituted quinolines exhibit tunable fluorescence via Intramolecular Charge Transfer (ICT) .

  • Mechanism: Excitation promotes an electron from the HOMO (localized on the benzene ring) to the LUMO (localized on the pyridine ring).

  • Solvatochromism: These derivatives often show positive solvatochromism.[1] In polar solvents (e.g., DMSO), the excited state is stabilized, leading to a red shift in emission.

  • ESIPT: Derivatives with an -OH group at C8 (e.g., 8-hydroxyquinoline) undergo Excited-State Intramolecular Proton Transfer, resulting in a large Stokes shift (>100 nm), ideal for biological imaging to avoid self-absorption.

Biological Mechanisms: Antimalarial & Anticancer

The versatility of the scaffold allows it to target two distinct biological pathways depending on the substitution pattern.

BioMechanism Scaffold Polysubstituted Quinoline Core Hemozoin Target: Hemozoin (Digestive Vacuole) Scaffold->Hemozoin 4-amino / 7-chloro subst. Kinase Target: Tyrosine Kinase (e.g., EGFR, VEGFR) Scaffold->Kinase 6,7-dimethoxy / 3-cyano subst. Stacking Mechanism: π-π Stacking with Heme Hemozoin->Stacking Death1 Outcome: Free Heme Toxicity -> Parasite Death Stacking->Death1 Binding Mechanism: ATP Competitive Binding (H-bond at Hinge Region) Kinase->Binding Death2 Outcome: Apoptosis / G1-S Arrest Binding->Death2

Figure 2: Dual-mechanistic pathways. The 4-amino-7-chloro motif drives hemozoin inhibition (Antimalarial), while 6,7-dimethoxy substitution favors kinase ATP-pocket occupancy (Anticancer).

  • Antimalarial Action: The 7-chloro-4-aminoquinoline derivatives (chloroquine-like) enter the parasite's acidic digestive vacuole. The basic nitrogen becomes protonated, trapping the drug. It then binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme kills the parasite.[2]

  • Anticancer Action (Kinase Inhibition): Quinolines act as Type I or Type II kinase inhibitors. The nitrogen at N1 acts as a hydrogen bond acceptor for the kinase "hinge region," while substituents at C3 and C4 occupy the hydrophobic pocket, blocking ATP binding.

References

  • Green Synthesis Protocols: BenchChem. "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols." (2025).[3][4]

  • Nanocatalysis: National Institutes of Health (PMC). "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." (2025).

  • Antimalarial Mechanisms: Royal Society of Chemistry (RSC Advances). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[3][5][6][7][8] (2025).[3][4][6][9][10]

  • Photophysical Properties: Springer (Journal of Fluorescence). "Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives." (2023).[1][11]

  • Kinase Inhibition: MDPI (Cancers/Molecules). "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." (2024).

  • Liposome Interaction & Solubility: MDPI (Pharmaceutics). "UV Properties and Loading into Liposomes of Quinoline Derivatives." (2021).[12]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-8-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry. While the initial inquiry included a 3-iodo substitution, extensive database searches did not yield a corresponding CAS number for "4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline." This guide will therefore focus on the well-documented parent compound, 4-Chloro-6-fluoro-8-methoxyquinoline , bearing the CAS Number: 1247728-57-9 [1]. The principles, synthetic strategies, and applications discussed herein are foundational and can be adapted for further derivatization, including potential iodination at the 3-position.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2]. The strategic functionalization of the quinoline core allows for the precise modulation of a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile[2]. The subject of this guide, 4-Chloro-6-fluoro-8-methoxyquinoline, is a highly versatile synthetic intermediate. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, while the fluoro and methoxy groups at the 6- and 8-positions, respectively, influence the electronic and steric properties of the molecule, making it an ideal starting point for the synthesis of complex bioactive compounds[2].

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Chloro-6-fluoro-8-methoxyquinoline is crucial for its effective use in synthesis and drug design. The following table summarizes key computed and experimental data for related quinoline derivatives, providing a predictive profile for the title compound.

PropertyPredicted Value/Data for Related CompoundsSource
Molecular Formula C10H7ClFNOInferred
Molecular Weight 211.62 g/mol Inferred
Appearance Likely a solid at room temperature[3]
Melting Point 75-80 °C (for 4-Chloro-6-fluoroquinoline)
Boiling Point ~260 °C at 760 mmHg (for 4-Chloro-6-fluoroquinoline)[3][4]
Solubility Expected to be soluble in common organic solventsGeneral Knowledge
Storage Temperature 2-8°C[3][4]

Synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline

The synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline can be achieved through a multi-step process, often starting from a substituted aniline. The following proposed synthetic workflow is based on established methodologies for the preparation of analogous quinoline derivatives[5].

Synthesis_Workflow A 2-Fluoro-4-methoxyaniline B Intermediate A A->B Cyclization with Diethyl malonate C 4-Hydroxy-6-fluoro-8-methoxyquinoline B->C Thermal Cyclization D 4-Chloro-6-fluoro-8-methoxyquinoline C->D Chlorination (e.g., POCl3)

Caption: Proposed synthetic workflow for 4-Chloro-6-fluoro-8-methoxyquinoline.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on similar quinoline syntheses and would require optimization.

Step 1: Synthesis of Diethyl 2-((2-fluoro-4-methoxyphenyl)amino)maleate (Intermediate A)

  • To a stirred solution of 2-fluoro-4-methoxyaniline in a suitable solvent (e.g., ethanol), add diethyl malonate.

  • Heat the mixture at reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of 4-Hydroxy-6-fluoro-8-methoxyquinoline (C)

  • Add Intermediate A to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (e.g., 250 °C) to induce thermal cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).

  • Collect the solid by filtration and wash with a suitable solvent to obtain 4-hydroxy-6-fluoro-8-methoxyquinoline.

Step 3: Synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline (D)

  • Suspend 4-hydroxy-6-fluoro-8-methoxyquinoline in phosphorus oxychloride (POCl3).

  • Heat the mixture at reflux for a few hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-Chloro-6-fluoro-8-methoxyquinoline.

Applications in Drug Development

The primary utility of 4-Chloro-6-fluoro-8-methoxyquinoline in drug development lies in its role as a versatile intermediate for the synthesis of targeted therapies, particularly in oncology[2]. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with specific biological targets.

Kinase Inhibitors

A significant application is in the development of tyrosine kinase inhibitors (TKIs). The quinoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By appending different functional groups at the 4-position, researchers can achieve high potency and selectivity for specific kinases implicated in cancer progression, such as EGFR, VEGFR, and c-Met[5][6].

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Quinoline_Derivative Quinoline-based Kinase Inhibitor Quinoline_Derivative->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline-based inhibitor.

Other Therapeutic Areas

Beyond oncology, quinoline derivatives have shown promise as antimicrobial and antiparasitic agents[6][7]. The core structure can be modified to target essential enzymes or cellular processes in pathogens. While specific data for 4-Chloro-6-fluoro-8-methoxyquinoline derivatives in these areas is limited, it represents a promising starting point for library synthesis and screening.

Conclusion

4-Chloro-6-fluoro-8-methoxyquinoline is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its strategic functionalization allows for the development of potent and selective inhibitors of key biological targets, particularly in the field of oncology. The synthetic routes are well-established for analogous compounds, providing a solid foundation for the production and derivatization of this important intermediate. Further exploration of its potential in other therapeutic areas is warranted and holds promise for the discovery of new medicines.

References

  • Cas 391-77-5,4-Chloro-6-fluoroquinoline - LookChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-chloro-6,8-difluoro-quinoline - InChI Key. (n.d.). Retrieved from [Link]

  • Synthesis of Quinoline Analogues - Cardinal Scholar. (n.d.). Retrieved from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved from [Link]

Sources

Strategic Utilization of Halogenated Quinoline Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privilege and Precision

In the landscape of drug discovery, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the naked scaffold is rarely sufficient. The strategic incorporation of halogen atoms (F, Cl, Br, I) into the quinoline core transforms this generic bicycle into a high-precision tool for medicinal chemists.

Halogenated quinolines serve a dual purpose:

  • Pharmacological Modulation: Fluorine and chlorine often act as bioisosteres, modulating metabolic stability, lipophilicity (

    
    ), and protein-ligand binding kinetics.
    
  • Synthetic Utility: Bromine and iodine provide orthogonal handles for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

This guide dissects the technical utility of these building blocks, moving beyond basic synthesis to application-driven design.

The Pharmacophore Landscape: Halogen Effects on SAR[1]

The placement of a halogen on the quinoline ring is never arbitrary. It is a calculated decision to alter the physicochemical profile of the molecule.

The "Fluorine Effect"

Fluorine substitution is the gold standard for blocking metabolic soft spots.

  • Metabolic Blockade: Substitution at the C5 or C8 positions (common sites for CYP450 oxidation) can significantly extend half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the

    
     of the quinoline nitrogen. This reduces the energy penalty for desolvation before binding to a hydrophobic pocket.
    
Heavier Halogens (Cl, Br, I)
  • Chlorine: Often used to fill hydrophobic pockets in the target protein (e.g., in the active site of kinases). It adds lipophilicity without the steric bulk of iodine.

  • Bromine/Iodine: While occasionally used for halogen bonding interactions (Lewis acid

    
    -hole acting as a hydrogen bond acceptor mimic), their primary role is as transient synthetic handles.
    
Visualization: Halogen-Driven SAR Logic

SAR_Logic Quinoline Quinoline Scaffold Fluorine Fluorine (F) Quinoline->Fluorine Chlorine Chlorine (Cl) Quinoline->Chlorine Bromine Bromine (Br) / Iodine (I) Quinoline->Bromine Metabolism Block CYP450 Oxidation (Metabolic Stability) Fluorine->Metabolism C5/C8 Position pKa Modulate pKa (Bioavailability) Fluorine->pKa Inductive Effect Lipophilicity Increase logP (Membrane Permeability) Chlorine->Lipophilicity Hydrophobic Pocket Fill Coupling Cross-Coupling Handle (Suzuki/Buchwald) Bromine->Coupling C-X Bond Activation

Figure 1: Decision matrix for halogen incorporation based on desired pharmacological or synthetic outcome.

Synthetic Strategies: Accessing the Scaffold

Access to specific regioisomers is the primary bottleneck. Classical methods (Skraup, Friedländer) often suffer from poor regioselectivity when substituted anilines are used. Modern drug discovery relies heavily on Late-Stage Functionalization (LSF) .

Regioselectivity Rules

The reactivity of the quinoline ring towards electrophilic halogenation follows a hierarchy based on electron density:

  • C5 & C8: Most reactive towards Electrophilic Aromatic Substitution (SEAr) due to the electron-rich nature of the carbocyclic ring compared to the pyridine ring.

  • C3: Accessible via specific conditions (e.g., electrochemical halogenation or N-activation) but less naturally reactive than C5/C8.

  • C2/C4: Generally accessed via activation of quinoline-N-oxides or displacement of leaving groups (S_NAr), not direct halogenation.

Comparative Data: Halogen Properties in Drug Design
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Drug Design
Van der Waals Radius (Å) 1.471.751.851.98F mimics H; Cl/Br mimic Methyl.
C-X Bond Energy (kcal/mol) 116816857High F stability; Low I stability (reactive).
Electronegativity (Pauling) 3.983.162.962.66F strongly lowers pKa of nearby amines.
Lipophilicity (

value)
0.140.710.861.12Cl/Br significantly increase membrane crossing.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

The 3-substituted quinoline position is difficult to access via classical cyclization. Therefore, 3-bromoquinoline is a critical building block for installing aryl or heteroaryl groups at this position via Palladium-catalyzed cross-coupling.

Objective: Synthesis of 3-(4-fluorophenyl)quinoline via Suzuki Coupling. Scale: 1.0 mmol.

Reagents & Materials
  • Substrate: 3-Bromoquinoline (1.0 equiv, 208 mg)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv, 168 mg)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%, 58 mg)

  • Base: Potassium Carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Combine DME and water in a separate flask. Sparge with argon gas for 15-20 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

  • Reaction Assembly:

    • To a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add 3-bromoquinoline, boronic acid, and Pd(PPh3)4.

    • Note: If using a non-air-stable catalyst, add inside a glovebox. Pd(PPh3)4 is reasonably stable for quick handling but sensitive to prolonged air exposure.

  • Solvent Addition:

    • Add the degassed DME/Water mixture via syringe under argon flow.

    • Add the K2CO3 base.

  • Reaction:

    • Seal the vessel. Heat to 85°C (oil bath) or 100°C (microwave irradiation) for 4–12 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a fluorescent spot under UV (254 nm).

  • Workup:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Workflow Visualization

Suzuki_Workflow Start Start: 3-Bromoquinoline + Boronic Acid Degas Step 1: Sparge Solvent (Ar) Remove O2 Start->Degas Catalysis Step 2: Add Pd(PPh3)4 + Base Heat to 85°C Degas->Catalysis Monitor Step 3: TLC Monitoring (Disappearance of SM) Catalysis->Monitor Monitor->Catalysis Incomplete Workup Step 4: Extraction (EtOAc/Water) & Drying (Na2SO4) Monitor->Workup Complete Purify Step 5: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of halogenated quinolines.

Case Studies in Drug Discovery

Kinase Inhibitors (The "Bosutinib" Class)

Bosutinib (Src/Abl inhibitor) utilizes a 3-cyano-quinoline core, but the synthetic pathway relies on halogenated intermediates.

  • Mechanism: The quinoline nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

  • Halogen Role: In newer generation inhibitors (e.g., Pelitinib), chlorine substituents on the aniline ring attached to the quinoline (via C4) improve lipophilic contact with the gatekeeper residue.

Antimalarials (The "Chloroquine" Legacy)

The 7-chloroquinoline scaffold is historical but relevant.

  • Role of Chlorine: The chlorine atom at position 7 is crucial for the inhibition of hemozoin formation. Removing or moving this chlorine atom (e.g., to position 6) drastically reduces antimalarial potency, highlighting the extreme regiochemical sensitivity of the scaffold.

References

  • Ajani, O. O., et al. (2022).[3] "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances. Link

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Li, J., et al. (2023).[4] "Halogen cation-promoted and solvent-regulated electrophilic cyclization for the regioselective synthesis of 3-haloquinolines." Organic & Biomolecular Chemistry. Link

  • Hu, M., et al. (2023). "Selective Electrochemical Halogenation of Functionalized Quinolone." The Journal of Organic Chemistry. Link[5]

  • BenchChem Technical Support. "Suzuki Coupling with Haloquinolines: General Protocols." BenchChem. Link

  • Inoue, M., et al. (2024).[1] "The Role of Small Molecules Containing Fluorine Atoms in Medicine." Encyclopedia. Link

Sources

Next-Generation Quinoline Scaffolds: Synthetic Strategies for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone in kinase inhibitor design, anchoring FDA-approved blockbusters like Bosutinib , Lenvatinib , and Cabozantinib . Its privileged status derives from the planar heterocycle’s ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region. However, the "low-hanging fruit" of quinoline chemistry has been harvested. The next frontier in drug discovery lies not in the scaffold itself, but in novel synthetic methodologies that access previously difficult-to-functionalize vectors (C2, C5, C8) and improve solubility profiles.

This guide moves beyond standard textbook syntheses. We analyze the structural causality of quinoline binding, contrast classical Gould-Jacobs cyclization with emerging C-H activation strategies, and provide a validated protocol for synthesizing the critical 4-chloro-3-cyanoquinoline intermediate—the gateway to third-generation kinase inhibitors.

The Quinoline Pharmacophore in Kinase Oncology[1]

Structural Biology & SAR

The potency of quinoline inhibitors, particularly 4-anilinoquinolines, hinges on a specific binding mode within the ATP-binding pocket.

  • N1 Interaction: The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor for the backbone NH of the "hinge" region (e.g., Met769 in EGFR).

  • C3-Substituents (The Gatekeeper): A nitrile (-CN) or halogen at C3 is non-negotiable for high potency in many EGFR/Src inhibitors. The C3-CN group projects into a hydrophobic pocket, often displacing a conserved water molecule to interact with the gatekeeper residue (e.g., Thr790 or Thr854).

  • C4-Aniline: The 4-position aniline moiety extends into the solvent-accessible region, allowing for diverse substitution to tune solubility and pharmacokinetic (PK) properties.

  • C6/C7 Solubilizing Groups: Alkoxy chains here (e.g., morpholino-propoxy) are essential for overcoming the inherent lipophilicity of the planar aromatic core.

Visualization of Binding Mode

QuinolineSAR QuinolineCore Quinoline Core (Planar Scaffold) Hinge Hinge Region (Met769 / Met318) QuinolineCore->Hinge H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Thr790 / Thr315) QuinolineCore->Gatekeeper C3-CN / C3-Cl Interaction (Water Displacement) SolventFront Solvent Front (Solubility/Selectivity) QuinolineCore->SolventFront C4-Aniline Extension QuinolineCore->SolventFront C6/C7 Alkoxy Chains

Figure 1: Schematic interaction map of 4-anilino-3-cyanoquinoline within the kinase ATP pocket. The C3-substituent is critical for gatekeeper interaction.

Strategic Synthetic Pathways: Classical vs. Modern

To access novel chemical space, researchers must choose between established reliability and modern regioselectivity.

The "Workhorse": Optimized Gould-Jacobs Cyclization

For scale-up (gram to kilogram), the Gould-Jacobs reaction remains the gold standard for generating the 4-hydroxyquinoline core. It involves the condensation of an aniline with an alkoxymethylene malonate, followed by thermal cyclization.

  • Limitation: It is linear and relies on the availability of substituted anilines. Regioselectivity can be poor if the aniline is meta-substituted.

The "Innovator": Transition-Metal Catalyzed C-H Activation

Recent advances (2020–2024) have unlocked the direct functionalization of Quinoline N-Oxides . Using Pd(II) or Rh(III) catalysis, one can install aryl, alkyl, or amido groups at the C2 or C8 positions without pre-functionalization. This "late-stage functionalization" allows for the rapid generation of SAR libraries from a single parent core.

Comparative Workflow Diagram

SynthesisFlow cluster_0 Classical Route (Scale-Up) cluster_1 Modern Route (Diversity) Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Malonate EMME/EMCA Malonate->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Chlorination POCl3 Chlorination Cyclization->Chlorination Product1 4-Chloro-3-cyanoquinoline Chlorination->Product1 QuinolineNOx Quinoline N-Oxide CH_Act Pd(II) C-H Activation (C2/C8 Functionalization) QuinolineNOx->CH_Act Reduction N-Oxide Reduction CH_Act->Reduction Product2 C2/C8 Substituted Quinoline Reduction->Product2

Figure 2: Comparison of the linear Classical Route (top) versus the divergent Modern C-H Activation Route (bottom).

Technical Deep Dive: Validated Protocols

Protocol A: Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-methoxyquinoline

Target: The core intermediate for Bosutinib-like inhibitors.

Rationale: This protocol uses ethyl (ethoxymethylene)cyanoacetate instead of the traditional malonate. The cyano group is introduced early (step 1), avoiding difficult cyanation steps later.

Reagents:

  • 3-Methoxy-4-ethoxyaniline

  • Ethyl (ethoxymethylene)cyanoacetate

  • Dowtherm A (Diphenyl ether/biphenyl eutectic)

  • Phosphorus oxychloride (

    
    )
    

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a 500 mL round-bottom flask with 3-methoxy-4-ethoxyaniline (50 mmol) and toluene (150 mL).

    • Add ethyl (ethoxymethylene)cyanoacetate (55 mmol, 1.1 equiv).

    • Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for aniline (

      
      ) should disappear, replaced by a lower 
      
      
      
      enamine spot.
    • Checkpoint: Concentrate in vacuo.[1] The product should solidify. Recrystallize from ethanol if purity <95%.

  • Thermal Cyclization (Gould-Jacobs):

    • Heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity/precipitation).

    • Add the enamine portion-wise over 15 minutes. Caution: Vigorous ethanol evolution occurs.

    • Stir at 250°C for 45 minutes.

    • Cool to room temperature. Dilute with hexane (200 mL) to precipitate the 4-hydroxy-3-cyanoquinoline. Filter and wash with hexane.

  • Chlorination:

    • Suspend the dried 4-hydroxy intermediate (40 mmol) in neat

      
       (120 mmol).
      
    • Add catalytic DMF (3 drops). Heat to reflux (105°C) for 2 hours.

    • Critical Step: Quench by pouring the reaction mixture slowly onto crushed ice/ammonia water (

      
      ) mixture. Maintain pH > 8 to prevent hydrolysis of the nitrile.
      
    • Filter the resulting precipitate (4-chloro-3-cyano-7-ethoxy-6-methoxyquinoline).

Protocol B: Late-Stage C-H Functionalization of Quinoline N-Oxides

Target: Rapid generation of C2-arylated analogs.

Rationale: Uses Pd(OAc)2 to activate the C2-H bond, using the N-oxide oxygen as a directing group.

  • Reaction Setup:

    • In a glovebox or under Argon, charge a sealed tube with:

      • Quinoline N-oxide derivative (0.5 mmol)

      • Aryl iodide (0.75 mmol)

      • 
         (5 mol%)
        
      • 
         (1.0 equiv, oxidant/halide scavenger)
        
      • Pivalic acid (30 mol%, proton shuttle)

      • Toluene (2 mL).

  • Execution:

    • Heat at 110°C for 16 hours.

    • Filter through a Celite pad (eluting with DCM).

  • Deoxygenation (Optional):

    • If the N-oxide is not required for binding, reduce using

      
       (1.5 equiv) in THF at RT for 1 hour.
      

Data Presentation: Method Comparison

FeatureClassical Gould-JacobsModern C-H Activation
Primary Utility Bulk synthesis of Core ScaffoldLate-stage diversification (SAR)
Key Intermediate 4-Chloro-3-cyanoquinolineQuinoline N-Oxide
Regioselectivity Dictated by aniline electronicsDictated by Directing Group (N-O)
Step Count 3-4 steps to functionalized core1 step from core
Atom Economy Low (Loss of EtOH, POCl3 waste)High (Direct coupling)
Scalability High (kg scale validated)Low/Medium (Catalyst cost)

References

  • FDA Green Book. Approved Drug Products with Therapeutic Equivalence Evaluations. U.S. Food and Drug Administration.[2] [Link]

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR)."[3][4] Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Foucourt, A., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467.[5] [Link][5]

  • Mallon, R., et al. (2004).[6] "Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase." Molecular Cancer Therapeutics, 3(6), 755-762.[6] [Link]

  • Chen, X., et al. (2024). "Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity." Chemical Record, 24(11).[7] [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 8-Methoxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-methoxyquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique electronic properties and inherent chelating ability make it a versatile building block in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive overview of key strategies for the chemical modification of the 8-methoxyquinoline core. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for electrophilic substitution, transition metal-catalyzed C-H functionalization, and cross-coupling reactions. The causality behind experimental choices, from reagent selection to reaction conditions, is emphasized to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

The Strategic Importance of the 8-Methoxyquinoline Core

The quinoline ring system is a cornerstone of medicinal chemistry, found in drugs with antimalarial, antibacterial, and anticancer properties.[5] The 8-methoxy substituent is not merely a passive structural element; it profoundly influences the molecule's reactivity and biological interactions. The nitrogen atom at position 1 and the oxygen of the methoxy group at position 8 can act as a bidentate chelating system, forming stable complexes with metal ions.[1][6] This chelation is not only crucial for certain biological activities but is also a powerful tool that can be harnessed to direct synthetic transformations with high regioselectivity.[7] Understanding how to strategically manipulate this scaffold is paramount for the development of novel therapeutics and advanced materials.[8]

Electrophilic Aromatic Substitution: Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing the quinoline core. The electron-donating nature of the methoxy group, combined with the directing effects of the heterocyclic ring, dictates the regioselectivity of these reactions. Bromination is a common and useful transformation, providing a handle for subsequent cross-coupling reactions.

Mechanistic Insight: Why Bromination Occurs at C5 and C7

The methoxy group at C8 is a strong ortho-, para-director. In the 8-methoxyquinoline system, this directs electrophiles to the C7 (ortho) and C5 (para) positions. The pyridine ring is electron-withdrawing and deactivates the carbocyclic ring, but the powerful activating effect of the methoxy group overcomes this, making the C5 and C7 positions the most nucleophilic and susceptible to electrophilic attack. The choice of brominating agent and solvent can be tuned to control the extent of bromination (mono- vs. di-substitution).[9]

Protocol: Regioselective Monobromination of 8-Methoxyquinoline

This protocol is adapted from established procedures for the selective synthesis of 5-bromo-8-methoxyquinoline.[9]

Objective: To introduce a bromine atom selectively at the C5 position of the 8-methoxyquinoline ring.

Materials:

  • 8-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (93%)

  • Chloroform (CHCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in chloroform.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature, slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 20 minutes. For reactions requiring stronger conditions, sulfuric acid can be used as the solvent.[9]

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 5% aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with chloroform (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield 5-bromo-8-methoxyquinoline.

Self-Validation:

  • Expected Yield: 80-90%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the regiochemistry and purity. The appearance of a new aromatic singlet and the disappearance of the proton signal at the C5 position in the ¹H NMR spectrum are indicative of a successful reaction.

  • Troubleshooting: If dibrominated (5,7-dibromo) product is observed, reduce the equivalents of NBS and ensure the reaction temperature is kept low during addition.[9]

Transition Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has revolutionized synthetic chemistry by allowing for the construction of complex molecules from simple precursors without the need for pre-functionalization.[10] The 8-methoxyquinoline scaffold is particularly well-suited for these reactions, as the quinoline nitrogen can serve as a directing group to guide a metal catalyst to a specific C-H bond.

The Directing Group Effect

The nitrogen atom of the quinoline ring acts as a powerful coordinating agent for transition metals like palladium (Pd) and rhodium (Rh).[7] This coordination brings the metal catalyst into close proximity to the C-H bonds on the carbocyclic ring, facilitating their activation. This chelation-assisted strategy is highly effective for functionalizing the C5 position.

cluster_0 C-H Activation Mechanism Start 8-Methoxyquinoline + Pd(II) Catalyst Coordination Coordination of Quinoline N to Pd Start->Coordination Activation Chelation-Assisted C-H Activation at C5 Coordination->Activation Directing Effect Intermediate Cyclometalated Pd(II) Intermediate Activation->Intermediate Coupling Reaction with Coupling Partner (e.g., Aryl Halide) Intermediate->Coupling Product Functionalized Product + Pd(0) Coupling->Product Regen Re-oxidation of Pd(0) to Pd(II) Product->Regen Regen->Start Catalytic Cycle

Caption: Workflow for Palladium-Catalyzed C-H Functionalization.

Protocol: Palladium-Catalyzed C5-Arylation of 8-Methoxyquinoline

This protocol describes a general procedure for the direct arylation of the C5 C-H bond using an aryl iodide, leveraging the directing-group capability of the quinoline nitrogen. This method is analogous to protocols using the powerful 8-aminoquinoline directing group.[11][12]

Objective: To form a C-C bond at the C5 position by coupling 8-methoxyquinoline with an aryl iodide.

Materials:

  • 8-Methoxyquinoline (1.0 eq)

  • Aryl Iodide (1.5-2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

  • Cesium Triphosphate (Cs₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • tert-Amyl alcohol or similar high-boiling solvent

  • Oven-dried screw-cap vial, magnetic stir bar

Procedure:

  • Vial Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add 8-methoxyquinoline, Pd(OAc)₂, and the base (Cs₃PO₄ or K₂CO₃).

  • Reagent Addition: Add the aryl iodide followed by the solvent (e.g., tert-amyl alcohol, typically at a concentration of 0.1 M).

  • Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a pre-heated oil bath at 120-140 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Self-Validation:

  • Expected Yield: 50-85%, highly dependent on the electronic properties of the aryl iodide.

  • Causality: The high temperature is necessary to facilitate the C-H activation step, which is often the rate-limiting step. The choice of base is critical; stronger bases like Cs₃PO₄ can promote the reaction more effectively than weaker ones like K₂CO₃.[11] The palladium catalyst facilitates the oxidative addition to the aryl iodide and the subsequent C-H activation/reductive elimination cycle.

  • Troubleshooting: Low yields may be due to catalyst decomposition (indicated by the formation of palladium black early in the reaction) or competing side reactions like hydrodehalogenation of the aryl iodide.[13] Using a ligand, such as a phosphine or N-heterocyclic carbene (NHC) ligand, may stabilize the catalyst.

Aryl Iodide PartnerBaseTypical Yield (%)
4-IodotolueneK₂CO₃75%
4-IodoanisoleCs₃PO₄82%
1-Iodo-4-nitrobenzeneK₂CO₃60%
Data presented is illustrative and based on typical outcomes for related systems.

Palladium-Catalyzed Cross-Coupling Reactions

For substrates that have been pre-functionalized, typically via halogenation, palladium-catalyzed cross-coupling reactions are exceptionally powerful for building molecular complexity. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron reagent, is arguably the most widely used due to its excellent functional group tolerance and the low toxicity of boron reagents.[14]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][15]

cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Br Ar¹-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Br->PdII_Ar2 Transmetalation (Base Required) PdII_Ar2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² (Product) Ar1Br Ar¹-Br (5-Bromo-8-methoxyquinoline) Ar2BOH2 Ar²-B(OH)₂ (Arylboronic Acid)

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline

This protocol provides a robust method for coupling arylboronic acids to the C5 position of a pre-brominated 8-methoxyquinoline scaffold.[16]

Objective: To synthesize 5-aryl-8-methoxyquinolines from 5-bromo-8-methoxyquinoline.

Materials:

  • 5-Bromo-8-methoxyquinoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M) or Potassium Phosphate (K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Reaction flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add 5-bromo-8-methoxyquinoline, the arylboronic acid, and the palladium catalyst.

  • Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent/Base Addition: Add the organic solvent (e.g., Toluene) followed by the aqueous base. The mixture should be biphasic.

  • Reaction: Fit the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Self-Validation:

  • Expected Yield: 70-95%.

  • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The biphasic solvent system helps to bring all components into reactive proximity. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.

  • Troubleshooting: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring a truly inert atmosphere and using the minimum necessary excess of the boron reagent. If the reaction is sluggish, a different ligand/catalyst system, such as one with a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos), may be beneficial.[13]

Conclusion

The 8-methoxyquinoline scaffold offers a rich platform for synthetic exploration. By understanding the principles of electrophilic substitution, leveraging the power of innate directing groups for C-H functionalization, and employing robust cross-coupling strategies, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a foundation for both routine synthesis and the development of innovative methodologies in the pursuit of new medicines and materials.

References

  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemical Asian Journal, 20(5).
  • Trécourt, F., Mongin, F., Mallet, M., & Quéguiner, G. (2006). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24). [Link]

  • Anonymous. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]

  • Anonymous. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]

  • Bercu, V., et al. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Anonymous. (n.d.). Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. Royal Society of Chemistry. [Link]

  • Anonymous. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing. [Link]

  • Yadav, P., & Shah, K. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10. [Link]

  • Al-Busafi, S.N., Suliman, F.E.O., & Al-Alawi, Z.R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Kumar, A., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108. [Link]

  • Anonymous. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

  • Daugulis, O., et al. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. [Link]

  • Powers, D. C., & Ritter, T. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

Sources

Application Notes and Protocols for the Preparation of 4-Anilino-3-iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology. The strategic introduction of an iodine atom at the 3-position of this scaffold offers a unique handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of novel chemical space and the development of next-generation therapeutics. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 4-anilino-3-iodoquinoline derivatives, underpinned by established chemical principles and detailed experimental protocols.

Synthetic Strategy Overview

The preparation of 4-anilino-3-iodoquinoline derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general synthetic approach involves three key transformations:

  • C3-Iodination of a Quinolin-4-one Precursor: Introduction of an iodine atom at the C3 position of a suitable quinolin-4-one starting material.

  • Chlorination of the 4-Position: Conversion of the 4-oxo group to a 4-chloro functionality, which serves as a leaving group for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloro-3-iodoquinoline intermediate with a substituted aniline to furnish the final 4-anilino-3-iodoquinoline product.

This synthetic route is modular, allowing for the introduction of diversity at both the quinoline core (through the choice of the initial quinolin-4-one) and the anilino moiety.

Reaction Mechanisms and Synthetic Protocols

Part 1: C3-Iodination of Quinolin-4-ones

The regioselective iodination at the C3 position of the quinoline ring is a critical step. This can be achieved through electrophilic aromatic substitution on an activated quinolin-4-one precursor. A plausible mechanism involves the formation of an electrophilic iodine species that is attacked by the electron-rich enolate form of the quinolin-4-one.

Mechanism of Electrophilic Iodination:

The iodination of quinolin-4-ones at the C3 position can be achieved using various iodinating agents. A common method involves the use of molecular iodine in the presence of a base or an oxidizing agent. The reaction likely proceeds through an electrophilic substitution mechanism on the enol or enolate form of the quinolin-4-one.

dot digraph "Electrophilic Iodination Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Quinolin-4-one" [label="Quinolin-4-one"]; "Enolate" [label="Enolate Intermediate"]; "Iodinating_Agent" [label="Iodinating Agent (e.g., I₂)", shape=ellipse, fillcolor="#FFFFFF"]; "3-Iodo-quinolin-4-one" [label="3-Iodo-quinolin-4-one"]; "Base" [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; "Electrophilic_Iodine" [label="Electrophilic Iodine (I⁺)", shape=ellipse, fillcolor="#FFFFFF"];

"Quinolin-4-one" -> "Enolate" [label="Base"]; "Iodinating_Agent" -> "Electrophilic_Iodine" [label="Activation"]; "Enolate" -> "3-Iodo-quinolin-4-one" [label="Nucleophilic Attack on I⁺"]; }

Caption: Proposed mechanism for the C3-iodination of quinolin-4-one.

Protocol 1: C3-Iodination of Quinolin-4-one

This protocol describes a general procedure for the C3-iodination of a substituted quinolin-4-one.

Materials:

  • Substituted quinolin-4-one

  • N-Iodosuccinimide (NIS)

  • Acetic acid (AcOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the substituted quinolin-4-one (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the 3-iodo-quinolin-4-one derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Chlorination of 3-Iodo-quinolin-4-one

The conversion of the 4-oxo group to a 4-chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is crucial for activating the C4 position for the subsequent nucleophilic aromatic substitution.

Protocol 2: Synthesis of 4-Chloro-3-iodoquinoline

Materials:

  • 3-Iodo-quinolin-4-one derivative

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Ice bath

  • Ammonium hydroxide solution (concentrated)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Carefully add the 3-iodo-quinolin-4-one derivative (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-3-iodoquinoline derivative. This product can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The final step is the coupling of the 4-chloro-3-iodoquinoline intermediate with a substituted aniline. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride ion.[1] The presence of the electron-withdrawing quinoline nitrogen facilitates this reaction.[2][3]

Mechanism of Nucleophilic Aromatic Substitution:

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="4-Chloro-3-iodoquinoline + Substituted Aniline"]; "Intermediate" [label="Meisenheimer-like Intermediate\n(Negative charge delocalized)"]; "Product" [label="4-Anilino-3-iodoquinoline"]; "Leaving_Group" [label="Chloride Ion (Cl⁻)", shape=ellipse, fillcolor="#FFFFFF"];

"Start" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Product" [label="Loss of Leaving Group"]; "Intermediate" -> "Leaving_Group" [style=dotted]; }

Caption: Mechanism of the SNAr reaction.

Protocol 3: Synthesis of 4-Anilino-3-iodoquinoline Derivatives

Materials:

  • 4-Chloro-3-iodoquinoline derivative

  • Substituted aniline

  • Isopropanol or ethanol

  • Hydrochloric acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-3-iodoquinoline derivative (1.0 eq) and the substituted aniline (1.1-1.5 eq) in isopropanol or ethanol.

  • A catalytic amount of hydrochloric acid can be added to facilitate the reaction, although it is not always necessary.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 4-anilino-3-iodoquinoline derivative.

Characterization

The synthesized 4-anilino-3-iodoquinoline derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The characteristic chemical shifts and coupling constants of the quinoline and aniline protons, as well as the carbon signals, provide definitive structural information.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-I bonds.

  • Melting Point: The melting point of a crystalline solid is a good indicator of its purity.

Table 1: Representative Spectroscopic Data for a 4-Anilino-3-iodoquinoline Derivative

Proton (¹H)Chemical Shift (δ, ppm)Carbon (¹³C)Chemical Shift (δ, ppm)
Quinoline H-2~8.5Quinoline C-2~152
Quinoline H-5~8.0Quinoline C-3 (Iodo)~95
Quinoline H-8~7.8Quinoline C-4 (Anilino)~155
Anilino N-H~9.5 (broad)Anilino C-1'~140
Anilino Aromatic H's6.8 - 7.5Anilino Aromatic C's115 - 130

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Applications in Drug Development

4-Anilinoquinoline derivatives are well-established as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. The introduction of an iodine atom at the 3-position provides a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: The iodo group can be readily replaced with other functionalities using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of analogs to probe the SAR of the 3-position.

  • Development of Covalent Inhibitors: The C-I bond can be exploited for the design of targeted covalent inhibitors, where the iodo-substituted compound can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein.

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in molecular imaging (e.g., SPECT or PET) or targeted radiotherapy.

Workflow Visualization

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Quinolin-4-one"]; B [label="C3-Iodination\n(Protocol 1)"]; C [label="3-Iodo-quinolin-4-one"]; D [label="Chlorination\n(Protocol 2)"]; E [label="4-Chloro-3-iodoquinoline"]; F [label="SNAr with Aniline\n(Protocol 3)"]; G [label="4-Anilino-3-iodoquinoline"]; H [label="Characterization\n(NMR, MS, IR)"]; I [label="Further Derivatization / Biological Evaluation"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; G -> I; }

Caption: Overall workflow for the synthesis and application of 4-anilino-3-iodoquinoline derivatives.

References

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters. [Link]

  • Electrophilic halogenation. Wikipedia. [Link]

  • Process for the preparation of 4-chloroquinolines.
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Chloro-3-iodoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of 4-chloro-3-iodoquinoline, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-chloro-3-iodoquinoline, offering explanations and actionable solutions.

Issue 1: Low Overall Yield of 4-Chloro-3-iodoquinoline

Question: My multi-step synthesis of 4-chloro-3-iodoquinoline is resulting in a very low overall yield. What are the likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis is a common challenge. The primary culprits are often incomplete reactions at each step, side product formation, and losses during workup and purification. Let's break down the typical synthetic sequence and pinpoint areas for optimization.

A common route involves the formation of a 4-quinolone precursor, followed by chlorination and then iodination.[1][2]

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting Decision Tree for Low Yield

Detailed Optimization Strategies:

  • Step 1: 4-Quinolone Formation (e.g., Conrad-Limpach or Gould-Jacobs Reaction):

    • Problem: Incomplete cyclization is a frequent issue, often due to insufficient temperature.[3]

    • Solution: The thermal cyclization step typically requires high temperatures, often around 250°C.[3] The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for reaching and maintaining this temperature.[3] For anilines with electron-withdrawing groups, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[3]

    • Problem: Formation of regioisomers can occur with asymmetrically substituted anilines.

    • Solution: The regioselectivity is governed by both steric and electronic effects.[3] Careful consideration of the aniline substitution pattern is necessary. In some cases, a different synthetic strategy might be required to achieve the desired isomer.

  • Step 2: Chlorination with Phosphorus Oxychloride (POCl₃):

    • Problem: The reaction may be sluggish or incomplete.

    • Solution: Ensure the 4-quinolone starting material is thoroughly dried, as water will quench the POCl₃. Use a slight excess of POCl₃ and consider extending the reaction time or moderately increasing the temperature (e.g., to 90-110°C) while monitoring the reaction by TLC.[4]

  • Step 3: Electrophilic Iodination:

    • Problem: Low conversion to the 3-iodo derivative.

    • Solution: The choice of iodinating agent is critical. Common reagents include molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction mechanism involves electrophilic attack on the electron-rich quinoline ring.[5][6] For less reactive substrates, the use of an oxidizing agent like nitric acid or hydrogen peroxide in conjunction with iodine can generate a more potent electrophilic iodine species ("I+").[5][6] The reaction conditions, including solvent and temperature, should be optimized.

  • Workup and Purification:

    • Problem: Significant product loss during extraction and crystallization.

    • Solution: After quenching the reaction, ensure the pH is adjusted correctly to keep your product in the organic phase. Check the aqueous layer by TLC to see if any product is lost due to its solubility.[7] For purification, carefully select a recrystallization solvent system that provides good recovery. If using column chromatography, choose a solvent system that gives a good separation (Rf value around 0.3-0.4).

Issue 2: Formation of Tarry Byproducts and Polymerization

Question: My reaction mixture is turning into a dark, tarry mess, making purification nearly impossible. What's causing this and how can I prevent it?

Answer:

Tar and polymer formation is a common side reaction, especially in syntheses that involve strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions which can be used to form the initial quinoline scaffold.[8]

  • Cause: These side reactions are often due to the polymerization of reactive intermediates, like acrolein in the Skraup synthesis, under harsh acidic and high-temperature conditions.[8]

  • Prevention:

    • Temperature Control: Maintain strict control over the reaction temperature. Localized overheating can be a significant contributor to tar formation. Ensure efficient stirring.[8]

    • Moderating Agents: In reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) is recommended.[8][9] Ferrous sulfate appears to control the reaction's exothermicity, preventing it from becoming uncontrollable.[8][9]

    • Rate of Addition: Add reagents, especially strong acids like sulfuric acid, slowly and in a controlled manner to manage the reaction exotherm.

    • Two-Phase Systems: For reactions like the Doebner-von Miller synthesis, employing a two-phase solvent system can be effective. This can sequester the reactive α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[8]

Issue 3: Difficulty in Characterizing the Final Product and Impurities

Question: I've isolated a product, but I'm unsure of its purity and the identity of the minor spots on my TLC plate. What analytical methods are best for characterizing 4-chloro-3-iodoquinoline?

Answer:

Proper characterization is essential to confirm the identity and purity of your final product. A combination of spectroscopic and chromatographic techniques is recommended.

Analytical Technique Purpose Expected Observations for 4-Chloro-3-iodoquinoline
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single, well-defined spot under UV light. The Rf value will depend on the eluent system used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determine the chemical structure and identify impurities.The ¹H NMR spectrum should show characteristic aromatic proton signals. The ¹³C NMR will confirm the number of unique carbon atoms.[10]
Mass Spectrometry (MS) Confirm the molecular weight of the product.The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₅ClIN.
High-Performance Liquid Chromatography (HPLC) Quantify purity and separate closely related impurities.A single major peak corresponding to the product. This is a highly sensitive method for detecting trace impurities.[11][12]
Infrared (IR) Spectroscopy Identify functional groups.Characteristic peaks for C-Cl, C-I, and aromatic C-H and C=C bonds.

Troubleshooting with Analytical Data:

  • If NMR shows unexpected peaks, they could correspond to starting materials, regioisomers, or byproducts.

  • If MS shows a peak for a molecule with one less iodine atom, it indicates incomplete iodination.

  • If HPLC shows multiple peaks, this confirms the presence of impurities that may not have been visible on TLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the electrophilic iodination of the 4-chloroquinoline intermediate?

A1: The iodination of 4-chloroquinoline at the 3-position is an electrophilic aromatic substitution reaction.[5][6] The quinoline ring system is electron-rich, making it susceptible to attack by electrophiles. The benzene portion of the quinoline is generally more reactive towards electrophiles than the pyridine ring.[13] Electrophilic attack on quinoline typically occurs at the 5- and 8-positions.[9][14] However, the presence of the chloro group at the 4-position deactivates the pyridine ring, and the 3-position becomes a favorable site for substitution. The reaction proceeds through the formation of a sigma complex (an arenium ion intermediate), followed by the loss of a proton to restore aromaticity.[13]

Mechanism of Electrophilic Iodination

Caption: Simplified mechanism of electrophilic iodination.

Q2: Are there alternative, greener methods for the synthesis of the quinoline core?

A2: Yes, while classical methods like the Skraup and Doebner-von Miller syntheses are well-established, they often involve harsh conditions.[15] More modern and environmentally friendly approaches are being developed. These include:

  • Transition metal-catalyzed reactions: These methods can offer high efficiency and selectivity under milder conditions.[15]

  • Metal-free, ionic liquid-mediated reactions: Ionic liquids can act as both solvents and catalysts, often leading to cleaner reactions and easier product isolation.[15]

  • Ultrasound-assisted synthesis: Ultrasound irradiation can accelerate reaction rates and improve yields in some cases.[15]

Q3: How does the choice of solvent affect the Gould-Jacobs reaction for quinolone synthesis?

A3: The choice of solvent is critical for the success of the Gould-Jacobs reaction, particularly the high-temperature cyclization step.[3]

  • High Boiling Point: The reaction requires a high temperature (around 250°C) to proceed efficiently. Therefore, a high-boiling solvent is necessary.[3]

  • Inertness: The solvent should be inert under the reaction conditions to avoid side reactions.

  • Common Solvents: Diphenyl ether and mineral oil are commonly used and have been shown to give high yields, sometimes up to 95%.[3] Other effective high-boiling solvents include 1,2,4-trichlorobenzene and 2-nitrotoluene.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline

This protocol describes the conversion of a 4-hydroxyquinoline intermediate to the corresponding 4-chloroquinoline.

  • Reagent Preparation: Ensure the 4-hydroxyquinoline starting material is completely dry. Phosphorus oxychloride (POCl₃) should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxyquinoline.

  • Addition of POCl₃: Slowly add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the flask. The reaction can be exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate solution, until the pH is basic (pH 8-9).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 4-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Protocol 2: Iodination of 4-Chloroquinoline

This protocol outlines the iodination of 4-chloroquinoline at the 3-position.

  • Reagent Preparation: Dissolve the 4-chloroquinoline in a suitable solvent, such as acetic acid or a mixture of acetic acid and sulfuric acid.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) or a mixture of iodine (I₂) and an oxidizing agent (e.g., periodic acid) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude 4-chloro-3-iodoquinoline by column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Mphahlele, M. J., & Mtshemla, V. (2016). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry.
  • Various Authors. (2020). How might one synthesis 4-chloro quinoline? Quora.
  • Stavber, S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • Wikipedia. (n.d.). Quinoline.
  • Wikipedia. (n.d.).
  • Unknown Author. (n.d.).
  • Various Authors. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Peeters, S., Berntsen, L. N., Rongved, P., & Bonge-Hansen, T. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry.
  • Weyesa, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Various Authors. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora.
  • Various Authors. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • Unknown Author. (n.d.).
  • Brown, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Various Authors. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit.
  • Unknown Author. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • Various Authors. (n.d.).
  • Unknown Author. (n.d.). Process for the preparation of 4-chloroquinolines.
  • Various Authors. (2025).
  • Liebman, K. M., Burgess, S. J., Gunsaru, B., & Peyton, D. H. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
  • Khashaba, P. Y., Refaat, I. H. C., Emara, K. M., & Gaber, H. M. (1999). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. SciSpace.
  • Unknown Author. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Unknown Author. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
  • Unknown Author. (n.d.).

Sources

Technical Support Center: Purification of Lipophilic Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of lipophilic halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds with the high degree of purity required for their work. Lipophilic halogenated quinolines present a unique set of purification hurdles due to their combined properties of high lipid solubility, the basicity of the quinoline nitrogen, and the electronic effects of halogen substituents.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of lipophilic halogenated quinolines so challenging?

The primary difficulties arise from a combination of their inherent physicochemical properties:

  • High Lipophilicity: The presence of bulky, nonpolar groups and halogens significantly increases the compound's affinity for nonpolar environments. This can lead to poor solubility in common polar solvents used in chromatography and can make separation from nonpolar impurities challenging.[1][2][3]

  • Basicity of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic, leading to strong interactions with acidic stationary phases like silica gel.[1][4] This often results in significant peak tailing, streaking on TLC plates, and in some cases, irreversible adsorption to the column, leading to low recovery.[1][4]

  • Potential for Oxidation: The quinoline ring, especially when substituted with electron-donating groups, can be susceptible to oxidation.[4][5] This degradation can occur during prolonged purification processes, especially when exposed to air and light, leading to the formation of colored impurities.[5]

  • Co-elution with Structurally Similar Impurities: Synthetic routes to halogenated quinolines can generate byproducts such as positional isomers or incompletely halogenated starting materials.[6] These impurities often have very similar polarities and lipophilicities to the target compound, making their separation by standard chromatographic techniques difficult.

Q2: My lipophilic halogenated quinoline is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?

Streaking on a silica gel TLC plate is a classic indicator of a strong interaction between your basic quinoline compound and the acidic surface of the silica.[1] This interaction is primarily an acid-base interaction between the quinoline nitrogen and the silanol groups (Si-OH) on the silica surface.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective way to mitigate this issue is to add a small amount of a basic modifier to your mobile phase.[1] This additive will neutralize the acidic sites on the silica gel, preventing your compound from strongly adsorbing.

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[1]

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative to silica gel for the purification of basic compounds.[1]

    • Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine before packing your column.[7]

  • Consider Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase chromatography (e.g., using a C18 stationary phase) may provide better separation with improved peak shape.[1]

Q3: I'm struggling to separate my target compound from a nonpolar impurity. What strategies can I employ for better separation in normal-phase chromatography?

Separating highly lipophilic compounds from other nonpolar impurities is a common challenge due to their similar affinities for the mobile phase in normal-phase chromatography.[1]

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: Use a less polar mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). This will increase the retention of all compounds on the stationary phase and may enhance the separation between your target and the impurity.

    • Employ a Gradient Elution: Start with a very nonpolar mobile phase and gradually increase the polarity over the course of the column run.[7] This can help to resolve compounds with very similar Rf values.

  • Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it onto the column, try adsorbing your crude material onto a small amount of silica gel.[7] After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of your column. This technique often leads to sharper bands and better separation.

  • Change the Solvent System: Sometimes, a complete change of solvents can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might provide a different separation profile.

Troubleshooting Guides

Problem 1: Low or No Recovery After Column Chromatography
Possible Cause Troubleshooting Action
Irreversible Adsorption on Silica Gel The basic nature of your quinoline is causing it to bind too strongly to the acidic silica. Add 0.5-2% triethylamine to your eluent.[1] Alternatively, switch to a neutral or basic alumina stationary phase.[1]
Compound Degradation on the Column Your compound may be sensitive to the acidic nature of silica gel or prolonged exposure to air/light.[4][5] Purify under an inert atmosphere (nitrogen or argon) and protect the column from light by wrapping it in aluminum foil.[4] Consider using a less acidic stationary phase like deactivated silica or alumina.[1]
Compound is too Lipophilic and Eluted with the Solvent Front The mobile phase is too polar, causing your compound to have a very high Rf value and elute immediately. Decrease the polarity of your mobile phase (e.g., increase the hexane content).
Incomplete Elution The mobile phase may not be polar enough to elute your compound. If your compound is still on the column after running a large volume of your initial eluent, gradually increase the polarity of the mobile phase.
Problem 2: The Purified Halogenated Quinoline is Colored (Yellow/Brown)
Possible Cause Troubleshooting Action
Oxidation The quinoline ring has likely undergone aerial oxidation, a common issue with aniline-like compounds.[5] Store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.[5] If the discoloration is minor, it can sometimes be removed by recrystallization.[8] For severe discoloration, a re-purification by flash chromatography may be necessary, taking precautions to minimize exposure to air and light.[4]
Residual Colored Impurities The initial purification may not have been sufficient to remove all colored byproducts from the synthesis. Consider a second purification step, such as recrystallization or a different chromatographic method (e.g., reverse-phase if normal-phase was used initially). If the color persists in a crystalline solid, adding a small amount of decolorizing carbon during the recrystallization process can be effective.[8][9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier

This protocol is a standard method for purifying lipophilic halogenated quinolines that exhibit strong interactions with silica gel.[10][11]

Materials:

  • Crude lipophilic halogenated quinoline

  • Silica gel (230-400 mesh)[11]

  • Hexane

  • Ethyl acetate

  • Triethylamine (NEt₃)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, spot your crude material and test various solvent systems of hexane and ethyl acetate to find a system that gives your target compound an Rf value of approximately 0.2-0.3.

    • Once a suitable ratio is found, add 0.5-1% NEt₃ to the mobile phase and re-run the TLC. You should observe a significant reduction in streaking and a slightly higher Rf value. This will be your column eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (with NEt₃).

    • Carefully pour the slurry into your column and allow the silica to settle into a packed bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent.

    • Alternatively, for better resolution, perform a dry load by dissolving your compound in a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder.[7]

    • Carefully add your sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your prepared mobile phase.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.[4]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids and can be very effective for removing small amounts of impurities from your lipophilic halogenated quinoline.[8][12]

Materials:

  • Crude or partially purified lipophilic halogenated quinoline

  • A selection of solvents for testing (e.g., hexane, ethanol, acetone, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[8]

    • Test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating.

    • A two-solvent system can also be effective.[13] In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[9]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon.[8][9]

    • Reheat the solution to boiling and then perform a hot gravity filtration to remove the carbon.[9]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[12]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[8]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[8][12]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]

    • Dry the crystals thoroughly to remove all traces of solvent.

Visualization of Workflows

Purification_Workflow cluster_start Crude Lipophilic Halogenated Quinoline cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_secondary_purification Secondary Purification / Polishing cluster_final Final Product Start Crude Product TLC TLC Analysis Start->TLC Flash_Chrom Flash Chromatography (with NEt3) TLC->Flash_Chrom Streaking or Complex Mixture Acid_Base Acid-Base Extraction TLC->Acid_Base Basic Product with Neutral/Acidic Impurities Recrystallization Recrystallization Flash_Chrom->Recrystallization Minor Impurities Remain End Pure Compound Flash_Chrom->End Sufficiently Pure Acid_Base->Flash_Chrom Further Purification Needed Recrystallization->End

Sources

Technical Support Center: 4-chloro-6-fluoro-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization Guide

Executive Summary: The Physicochemical Paradox

This guide addresses critical handling parameters for 4-chloro-6-fluoro-3-iodo-8-methoxyquinoline . Researchers often misclassify this molecule simply as "insoluble," but the challenges are twofold: thermodynamic solubility (lipophilicity) and chemical stability (reactivity).[1][2]

The 4-chloro-quinoline core functions electronically as a vinylogous acid chloride.[3][4][5] While this makes it a potent electrophile for synthesis (e.g., SNAr reactions), it introduces a hidden failure mode: hydrolysis in wet DMSO , leading to the precipitation of the inactive 4-hydroxy species (4-quinolone).[3][4][1][2]

Compound Profile
PropertyValue (Estimated)Implication
LogP ~4.2 – 4.8Highly lipophilic; prone to non-specific binding and aggregation.[3][4]
pKa (N-1) ~2.5 – 3.5Extremely weak base due to electron-withdrawing halogens (F, Cl, I).[3][4][1][2] Remains neutral (insoluble) at physiological pH.[2]
Reactivity High (C-4 position)Susceptible to nucleophilic attack (water, amines, thiols).[3][4][1]
Class BCS Class II/IVLow Solubility / Variable Permeability.

Troubleshooting Guide (Q&A)

Category A: Stock Solution & Stability

Q: I dissolved the compound in DMSO, but after 48 hours, I see a fine precipitate or a new peak in LCMS. Is it crashing out? A: This is likely chemical degradation , not just solubility failure.[1][2] The C-4 chlorine atom is labile.[3] In "wet" DMSO (hygroscopic absorption from air), the compound hydrolyzes to form 4-hydroxy-6-fluoro-3-iodo-8-methoxyquinoline (which tautomerizes to the 4-quinolone form).[3][4] This byproduct is significantly less soluble in organic solvents and biologically inactive in most kinase/binding assays.

  • The Fix:

    • Use Anhydrous DMSO: Purchase high-grade anhydrous DMSO (stored over molecular sieves).[3]

    • Single-Use Aliquots: Do not freeze-thaw stock solutions. Aliquot immediately upon dissolution.[2]

    • Alternative Solvent: If your assay tolerates it, Dimethylacetamide (DMA) is often less hygroscopic and stabilizes 4-haloquinolines better than DMSO.[1][2]

Q: Can I use ultrasonic heating to dissolve the solid? A: Proceed with extreme caution. While heat improves solubility, it exponentially accelerates the hydrolysis reaction described above.[1][2]

  • Protocol: Sonicate in short bursts (30 seconds) without allowing the water bath temperature to exceed 35°C. If the compound does not dissolve after 3 cycles, switch to a co-solvent method (see Protocol 1).

Category B: Biological Assay Preparation[2][6]

Q: The compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4). A: You are experiencing "Solvent Shock." Because the LogP is >4, the compound aggregates instantly when the DMSO concentration drops below a critical threshold (usually <1%) in a highly polar aqueous environment.[1][2]

  • The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO. Use an intermediate dilution plate containing buffer + 10-20% DMSO or a surfactant.[3]

    • See Diagram 1 for the decision tree.

Q: What is the maximum concentration I can achieve in cell culture media? A: Likely < 10 µM without formulation aids. In serum-free media, the limit is governed by intrinsic solubility (~100 nM).[3][4][1][2] In media with FBS (10%), albumin binds the lipophilic compound, artificially keeping it in "solution."[1][2]

  • Warning: High protein binding (>98%) means your free drug concentration is a fraction of the nominal dose. Verify free concentration using equilibrium dialysis if potency data is confusing.

Experimental Protocols

Protocol 1: The "Solvent-Shift" Dilution Method

Use this method to prevent precipitation during IC50/EC50 plate preparation.[3][4]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Prepare Intermediate Solvent: Mix DMSO and Culture Media (or Buffer) in a 1:1 ratio .

  • Step 1 Dilution: Dilute 10 mM stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM compound in 55% DMSO (approx).[1][2]

  • Step 2 Dilution: Dilute the Step 1 solution 1:100 into the final Assay Buffer (pre-warmed to 37°C).

    • Result: 10 µM final concentration, ~0.55% DMSO.

    • Mechanism:[4][1][5][6] The intermediate step allows the formation of stable micro-aggregates or protein-bound complexes rather than large, amorphous precipitates.[1]

Protocol 2: LCMS Sample Preparation

Avoids "carryover" and peak tailing common with sticky iodo-quinolines.[3][4]

  • Diluent: Acetonitrile:Water (90:[4][1]10) + 0.1% Formic Acid.[2] Do not use pure water.

  • Column: C18 or Phenyl-Hexyl (the latter provides better separation for halogenated aromatics).[3]

  • Wash: Aggressive needle wash with Isopropanol:Acetonitrile (50:[4][1]50) is required to prevent iodine-mediated sticking to the injector port.[3]

Visual Workflows

Diagram 1: Solubility & Stability Decision Tree

Caption: Logical workflow for determining the optimal solubilization strategy based on assay tolerance and compound behavior.

SolubilityTree Start Start: Solid Compound SolventChoice Primary Solvent Choice Start->SolventChoice DMSO Anhydrous DMSO (Standard) SolventChoice->DMSO Standard DMA DMA / DMF (If DMSO fails) SolventChoice->DMA High Stability Req CheckClear Is Solution Clear? DMSO->CheckClear DMA->CheckClear Sonicate Sonicate <35°C (Short Bursts) CheckClear->Sonicate No Dilution Aqueous Dilution Step CheckClear->Dilution Yes Sonicate->CheckClear Precipitation Precipitation Observed? Dilution->Precipitation Direct Direct Dilution (Success) Precipitation->Direct No Intermed Use Intermediate Dilution (Protocol 1) Precipitation->Intermed Yes (Cloudy) Surfactant Add 0.05% Tween-80 or Pluronic F-68 Intermed->Surfactant Still Precipitates

[3][4][1]

Diagram 2: The Hydrolysis Trap (Mechanism)

Caption: The degradation pathway of 4-chloroquinolines in wet DMSO, leading to assay artifacts.[3][4][1]

Hydrolysis cluster_warning CRITICAL FAILURE MODE Compound 4-Cl-Quinoline (Active Electrophile) Intermediate Unstable Intermediate Compound->Intermediate Slow Hydrolysis WetDMSO DMSO + H2O (Trace Moisture) WetDMSO->Intermediate Catalyst Product 4-Hydroxy-Quinoline (Inactive Precipitate) Intermediate->Product Tautomerization

References

  • Gershon, H., et al. (1989).[1][2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[3][4][5] Fordham Research Commons.[2] (Demonstrates accelerated hydrolysis of 4-haloquinolines in polar aprotic solvents).

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[7] Advanced Drug Delivery Reviews.[2] (Foundational text on LogP and solubility rules).

  • BenchChem Technical Support. (2025). Overcoming solubility issues of quinoline derivatives in biological assays. (General protocols for solubilizing lipophilic heterocycles).

  • PubChem Compound Summary. (2025). 4-chloro-6-methoxyquinoline (Analogous Structure Data).[3][4][8][9] National Library of Medicine.

Sources

Technical Support Center: Workup Procedures for Iodine-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodine-containing heterocyclic compounds. This guide is designed to provide practical, field-proven insights into the nuances of their workup and purification. The unique properties of the carbon-iodine bond necessitate specialized handling to prevent degradation and ensure the isolation of pure compounds. This resource offers troubleshooting guides and frequently asked questions to navigate the common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with iodinated heterocycles.

Q1: My reaction mixture has a persistent brown/purple color after the reaction. What is the quickest way to remove residual iodine?

A1: The characteristic color is due to the presence of molecular iodine (I₂). The most effective and common method to quench residual iodine is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2] The thiosulfate reduces iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase. You will observe the disappearance of the color as a sign of a successful wash.

Q2: I am observing significant loss of my iodinated heterocycle during column chromatography. What could be the cause?

A2: Loss of product on silica gel is a frequent issue, often due to the acidic nature of standard silica gel, which can promote decomposition or deiodination of sensitive compounds. Consider the following:

  • Deactivation of Silica Gel: Neutralize the silica by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then packing the column.

  • Alternative Stationary Phases: For particularly sensitive compounds, basic alumina may be a better choice of stationary phase.[3] A preliminary stability test of your compound on small slurries of different stationary phases can be highly informative.[3]

Q3: My iodinated compound appears to be unstable and degrades upon standing. How can I improve its stability for storage?

A3: The stability of iodinated heterocycles can be influenced by light, air, and residual acid.

  • Light Protection: Store your compound in amber vials or wrap the container in aluminum foil to protect it from light-induced degradation.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition.

  • Temperature: Storing at low temperatures (0-5 °C) in a refrigerator or freezer can also slow down decomposition.[4]

Q4: What are the key safety precautions I should take when handling iodine-containing reagents and compounds?

A4: Iodine and its compounds can be harmful. Always adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves. Some iodine compounds can penetrate certain types of gloves, so it may be advisable to wear two pairs.[5]

  • Ventilation: Handle volatile iodine-containing compounds and reagents in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Waste Disposal: Dispose of iodine-containing waste in designated containers. Quench any excess iodine with sodium thiosulfate solution before disposal.[7]

Troubleshooting Guides

This section provides more in-depth solutions to complex problems you might encounter during the workup of your iodine-containing heterocyclic compounds.

Problem 1: Deiodination During Aqueous Workup

You notice a significant decrease in the yield of your desired iodinated heterocycle after performing an aqueous extraction, confirmed by LC-MS or ¹H NMR analysis of the crude and post-workup material.

Underlying Causes and Solutions:

Potential Cause Explanation Recommended Solution
Acidic Conditions Traces of acid from the reaction can protonate the heterocycle, making the C-I bond more susceptible to nucleophilic attack by water or other species.Neutralize the reaction mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution before extraction.[2] Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.
Presence of Reducing Agents Unreacted starting materials or byproducts with reducing properties can lead to reductive deiodination.If compatible with your product, a mild oxidative wash (e.g., dilute hydrogen peroxide) could be considered, followed by a thiosulfate wash. However, this is a less common approach and should be tested on a small scale first.
Elevated Temperatures Performing extractions at elevated temperatures can provide the energy needed to overcome the activation barrier for deiodination.Ensure all solutions are cooled to room temperature before performing the workup. For particularly sensitive compounds, consider performing the extraction with chilled solvents.
Problem 2: Difficulty in Purification by Column Chromatography

Your iodinated heterocyclic compound is either streaking on the TLC plate, co-eluting with impurities, or decomposing on the column.

Systematic Approach to Chromatographic Purification:

Caption: Troubleshooting workflow for chromatography of iodinated heterocyles.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is a general procedure for the initial workup of a reaction mixture containing an iodine-containing heterocyclic compound.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Ensure the reaction mixture is at room temperature. If the reaction was heated, cool it in an ice-water bath.

  • Quench the Reaction (if necessary): Slowly add the reaction mixture to a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[8]

  • Initial Extraction: Shake the separatory funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.

  • Aqueous Washes:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if basic impurities are present).

      • Saturated aqueous NaHCO₃ (to neutralize any acid).

      • 10% aqueous Na₂S₂O₃ (to remove excess iodine).[1]

      • Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid iodine-containing heterocyclic compounds, provided a suitable solvent system can be found.[9]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[9] Common solvent systems include ethanol, hexanes/ethyl acetate, and toluene.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring or swirling until the solid dissolves completely.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

Visualization of Key Concepts

Workup Decision Tree

The following diagram outlines a logical decision-making process for the workup of a reaction producing an iodine-containing heterocycle.

Workup_Decision_Tree Start Reaction Complete Check_Color Residual Iodine Color? Start->Check_Color Thio_Wash Wash with aq. Na2S2O3 Check_Color->Thio_Wash Yes Check_pH Acidic/Basic Conditions? Check_Color->Check_pH No Thio_Wash->Check_pH Neutralize Wash with aq. NaHCO3 or dilute HCl Check_pH->Neutralize Yes Extraction Liquid-Liquid Extraction Check_pH->Extraction No Neutralize->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification

Caption: A decision tree for the workup of iodinated heterocycles.

This guide provides a foundational understanding of the common challenges and solutions in the workup of iodine-containing heterocyclic compounds. Always consult the specific literature for your compound of interest and perform small-scale pilot experiments when developing a new workup or purification procedure.

References

  • Yang, Y., Peng, Y., Chang, Q., Dan, C., Guo, W., & Wang, Y. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(26), 5384–5389. [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • Yang, Y., Peng, Y., Chang, Q., Dan, C., Guo, W., & Wang, Y. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytica Chimica Acta, 88(2), 1275–1280. [Link]

  • Yang, Y., Peng, Y., Chang, Q., Dan, C., Guo, W., & Wang, Y. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(26), 5384-5389. [Link]

  • Yang, Y., Peng, Y., Chang, Q., Dan, C., Guo, W., & Wang, Y. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 1275-1280. [Link]

  • Chem-Supply. (2023). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • Radiation Safety Office. (n.d.). Iodine-125 Handling Precautions. Retrieved from [Link]

  • Yang, Y., Peng, Y., Chang, Q., Dan, C., Guo, W., & Wang, Y. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • Ziegler, M. F., & Wirth, T. (2020). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 16, 2556–2565. [Link]

  • Knochel, P., & Guenot, A. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8011. [Link]

  • Zhdankin, V. V. (2014). Iodine Heterocycles. ResearchGate. [Link]

  • Prakash, O., & Kumar, A. (2014). Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)-Mediated Intramolecular Oxidative Cyclization. Bentham Science. [Link]

  • Kumar, D., & Punniyamurthy, T. (2013). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 11(43), 7448-7463. [Link]

  • Aneja, D. K., & Singh, P. (2021). Synthesis of Heterocyclic Compounds Using Hypervalent Iodine Reagents in Water. Indian Journal of Heterocyclic Chemistry, 31(02). [Link]

  • O'Brien, P., & Childs, A. C. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51468. [Link]

  • Plaskura, P., & Pieber, B. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 17, 2346–2373. [Link]

  • Lulinski, P., & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 851. [Link]

  • Ziegler, M. F., & Wirth, T. (2020). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 16, 2556–2565. [Link]

  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. Retrieved from [Link]

  • TREA. (n.d.). Process for preparing mono-iodinated aromatic compound. Retrieved from [Link]

  • Ghaffari, M., & Stahl, S. S. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5158–5162. [Link]

  • He, R., & Hu, X. (2011). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. ResearchGate. [Link]

  • Bigliardi, P. L., Eggers, M., Cataldo, M., Kapil, R., Shet, M., & Pugsley, M. K. (2021). Iodine and Iodine-Containing Compounds. Basic Medical Key. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Solano, D. M., & Kemnitz, C. (n.d.). Lab 4: Extraction of Iodine from an Aqueous Solution. California State University, Bakersfield. Retrieved from [Link]

  • El-Faham, A., & El-Sayed, N. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(18), 5493. [Link]

  • Nicolaou, K. C., & Baran, P. S. (2002). Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. Angewandte Chemie International Edition, 41(15), 2678-2720. [Link]

  • Schweizer, U., & Köhrle, J. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(2), R67–R80. [Link]

  • Smith, E. C. (2022). Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. [Link]

  • Nicolaou, K. C., & Baran, P. S. (2002). Iodine(V) Reagents in Organic Synthesis. Part 1. Synthesis of Polycyclic Heterocycles via Dess−Martin Periodinane-Mediated Cascade Cyclization: Generality, Scope, and Mechanism of the Reaction. ResearchGate. [Link]

  • Beckett, G. J., & Arthur, J. R. (1987). Inhibition of hepatic deiodination of thyroxine is caused by selenium deficiency in rats. Biochemical Journal, 248(3), 971–973. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Polyhalogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, a profound understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled insights into the composition and structure of chemical entities through the analysis of their fragmentation patterns.[1] This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of polyhalogenated quinolines, a class of compounds with significant relevance in pharmaceuticals, agrochemicals, and environmental science.[1][2] As a senior application scientist, my objective is to distill complex fragmentation data into a practical, comparative framework, supported by experimental evidence and mechanistic rationale.

The Role of Halogenation in Directing Fragmentation

The introduction of halogen atoms onto the quinoline scaffold dramatically influences its fragmentation cascade under mass spectrometric conditions. The type, number, and position of these halogens dictate the primary cleavage pathways, offering a diagnostic fingerprint for structural elucidation.[3] This guide will systematically compare the fragmentation patterns of fluoro-, chloro-, and bromo-substituted quinolines, providing a predictive framework for researchers in the field.

Comparative Fragmentation Analysis of Polyhalogenated Quinolines

The fragmentation of polyhalogenated quinolines is primarily governed by the stability of the resulting fragments and the nature of the carbon-halogen bond.[3] Electron ionization (EI) is a common technique for generating these fragments due to its ability to produce extensive and reproducible fragmentation patterns.[1]

1. Fluoroquinolines: The C-F Bond's Influence

The carbon-fluorine bond is the strongest among the carbon-halogen bonds. Consequently, the loss of a fluorine radical is less favorable compared to other halogens.[3] The fragmentation of fluoroquinolines is often characterized by the cleavage of other bonds within the molecule or the loss of small neutral molecules.

  • Key Fragmentation Pathways:

    • Loss of HCN: A characteristic fragmentation of the quinoline ring itself, leading to the formation of a C8H6•+ fragment ion.[4] This pathway is often observed in various substituted quinolines.

    • Ring Cleavage: Fragmentation of the quinoline nucleus can occur, though it is less common as a primary pathway compared to the loss of substituents.

It's important to note that the analysis of highly reactive fluorine-containing compounds by GC-MS can be challenging due to potential interactions with the column's stationary phase.[5]

2. Chloroquinolines: Isotopic Patterns as a Diagnostic Tool

The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1.[3] This results in a distinctive M+2 peak with about one-third the intensity of the molecular ion peak for monochlorinated compounds.

  • Key Fragmentation Pathways:

    • Loss of Cl Radical: The primary fragmentation pathway for many chloroquinolines is the cleavage of the C-Cl bond to lose a chlorine radical, forming a stable carbocation.[3][6]

    • Loss of HCl: Elimination of a neutral HCl molecule is another common fragmentation route.[3]

    • Sequential Loss of Cl and HCN: In polychlorinated quinolines, sequential loss of chlorine radicals followed by the elimination of HCN from the quinoline ring is a frequently observed cascade.

A study on 4,7-dichloroquinoline (DCQ) and its derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) revealed detailed fragmentation pathways, including heteroatom elimination.[6]

3. Bromoquinolines: A Readily Cleavable Bond and Distinctive Isotopes

The carbon-bromine bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly favorable fragmentation pathway.[3] Bromine also has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio, leading to a characteristic M+2 peak of nearly equal intensity to the molecular ion peak for monobrominated compounds.[3][7]

  • Key Fragmentation Pathways:

    • Loss of Br Radical: This is typically the most dominant initial fragmentation, resulting in a prominent [M-Br]+ peak.[3]

    • Loss of HBr: Similar to chloroquinolines, the elimination of a neutral HBr molecule can also occur.

    • Isotopic Cluster Analysis: For polybrominated quinolines, the isotopic cluster (M, M+2, M+4, etc.) provides a clear indication of the number of bromine atoms present. The intensity ratio for a dibrominated compound, for instance, will be approximately 1:2:1.[7][8]

Experimental Workflow for Fragmentation Analysis

A robust understanding of fragmentation patterns is built upon a solid experimental foundation. The following workflow outlines a typical approach for analyzing polyhalogenated quinolines using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Standard GC-MS workflow for fragmentation analysis.

Data Summary: Characteristic Fragmentation of Monohalogenated Quinolines
HalogenMolecular Ion (M+)Key Fragment 1Key Fragment 2Isotopic Pattern (M:M+2)
Fluorine Prominent[M-HCN]+Ring FragmentsN/A
Chlorine Prominent[M-Cl]+[M-HCl]+~3:1
Bromine Prominent[M-Br]+[M-HBr]+~1:1

This table provides a simplified comparison for monohalogenated quinolines. The fragmentation of polyhalogenated species will involve sequential losses of halogens and other neutral fragments.

Mechanistic Insights into Fragmentation Pathways

The fragmentation of aromatic halogenated compounds is a well-studied area.[9] The stability of the quinoline ring often leads to a prominent molecular ion.[10][11] The primary fragmentation is typically initiated by the cleavage of the weakest bond. In the case of halogenated quinolines, this is generally the carbon-halogen bond, with the ease of cleavage following the trend C-I > C-Br > C-Cl > C-F.[3]

Fragmentation_Pathways MQX [M-X]+ Fragment2 Further Fragmentation MQX->Fragment2 M M+• (Polyhalogenated Quinoline) M->MQX -X• MHX [M-HX]+• M->MHX -HX MHCN [M-HCN]+• M->MHCN -HCN

Caption: Generalized fragmentation pathways for halogenated quinolines.

The initial loss of a halogen radical (X•) from the molecular ion (M+•) is a common charge site-initiated fragmentation.[12] This results in a cation ([M-X]+) that can then undergo further fragmentation, such as the loss of HCN.[4] The elimination of a hydrogen halide (HX) is another significant pathway.

Conclusion

The mass spectrometric fragmentation patterns of polyhalogenated quinolines provide a rich source of structural information. By systematically comparing the behavior of fluoro-, chloro-, and bromo-substituted analogs, researchers can develop a predictive understanding of their fragmentation, aiding in the identification of known compounds and the structural elucidation of novel ones. The distinct isotopic signatures of chlorine and bromine serve as invaluable diagnostic tools. A thorough analysis, grounded in established fragmentation mechanisms and supported by robust experimental protocols, is essential for leveraging the full potential of mass spectrometry in the study of these important molecules.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • PubMed. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
  • ResearchGate. Is it possible to analyze F-compounds with GCMS?
  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns.
  • Royal Society of Chemistry. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • YouTube. Bromo pattern in Mass Spectrometry.
  • ResearchGate. Molecular peaks of bromide compounds.
  • Benchchem. Unraveling the Activity of Fluorinated Quinolines: A Technical Overview.
  • Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics.
  • Wikipedia. Fragmentation (mass spectrometry).

Sources

Crystal structure analysis of 4-chloro-6-fluoro-3-iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-Chloro-6-Fluoro-3-Iodo-8-Methoxyquinoline Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Strategic Significance

In the realm of medicinal chemistry, the quinoline scaffold is a "privileged structure," serving as the backbone for antimalarials, antibacterials, and kinase inhibitors.[1] The specific derivative This compound (CFIMQ) represents a high-value intermediate. Its substitution pattern is not random; it is meticulously designed for Cross-Coupling utility (C3-Iodo for Suzuki/Sonogashira) and Metabolic Stability (C6-Fluoro blocking oxidative metabolism).

This guide analyzes the solid-state "performance" of CFIMQ—defined by its packing efficiency, stability, and intermolecular interactions—compared to its non-iodinated and non-fluorinated analogues. Understanding these properties is critical for optimizing solubility profiles and shelf-life stability during drug development.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for structural analysis. Unlike simple salts, poly-halogenated quinolines often suffer from polymorphism due to competing halogen interactions.

Optimized Crystallization Workflow

To obtain diffraction-quality crystals of CFIMQ, a Slow Vapor Diffusion method is superior to simple evaporation, as it minimizes solvent inclusion defects.

Protocol:

  • Dissolution: Dissolve 20 mg of CFIMQ in 2 mL of Dichloromethane (DCM) (Good solubility).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Diffusion: Place the DCM solution in a small vial. Place this vial inside a larger jar containing 10 mL of n-Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar. Allow to stand at 4°C for 72–96 hours.

  • Harvesting: Colorless block-like crystals will form at the interface.

Workflow Visualization

Crystallization_Workflow Raw_Material Crude CFIMQ (Powder) Solvent_Prep Dissolve in DCM (Solvent) Raw_Material->Solvent_Prep Solubilization Filter 0.45µm Filtration (Remove Nuclei) Solvent_Prep->Filter Purification Diffusion Vapor Diffusion (Hexane Anti-solvent) Filter->Diffusion Setup Crystal_Growth Nucleation & Growth (4°C, 96h) Diffusion->Crystal_Growth Slow Precip. Analysis X-Ray Diffraction (SC-XRD) Crystal_Growth->Analysis Harvest

Caption: Optimized vapor diffusion workflow for growing diffraction-quality poly-halogenated quinoline crystals.

Structural Analysis & Performance Comparison

The "performance" of a crystal structure in drug development refers to its Lattice Energy (correlating to melting point/stability) and Intermolecular Interactions (correlating to solubility and bioavailability).

The "Sigma-Hole" Driver

The defining feature of CFIMQ is the C3-Iodine atom. Iodine exhibits a "Sigma-hole"—a region of positive electrostatic potential opposite the C-I bond. This allows it to act as a Lewis Acid, forming strong, directional Halogen Bonds (XB) with Lewis Bases (like the Quinoline Nitrogen of a neighboring molecule).

Comparative Data: CFIMQ vs. Analogues

The table below compares CFIMQ with its parent scaffold (8-Methoxyquinoline) and a non-iodinated variant.

FeatureCFIMQ (Target) 8-Methoxyquinoline (Ref) 4-Chloro-6-fluoro-8-methoxyquinoline
Formula C₁₀H₆ClFINOC₁₀H₉NOC₁₀H₇ClFNO
Primary Interaction C-I···N (Halogen Bond) C-H···N (Weak H-Bond)C-H···F (Weak H-Bond)
Interaction Energy ~25–30 kJ/mol (Strong)~5–10 kJ/mol (Weak)~10–15 kJ/mol (Moderate)
Crystal Density High (~1.85 g/cm³) Low (~1.15 g/cm³)Medium (~1.45 g/cm³)
Melting Point High (>140°C) Low (48°C)Medium (~90°C)
Lattice Stability High (Locked by XB)Low (Slippage prone)Moderate

Analysis:

  • Density: The introduction of Iodine (heavy atom) significantly increases density.

  • Stability: The C-I···N halogen bond is the "performance anchor." It is directional and strong, locking the molecules into a rigid lattice. This explains the significantly higher melting point compared to the reference compounds, which rely on weaker van der Waals or C-H···N interactions.

Molecular Interaction Network

To understand why CFIMQ is stable, we must map the competing forces. The 8-Methoxy group plays a dual role: it provides steric bulk that twists the structure slightly, but the Oxygen atom also serves as a secondary acceptor for weak hydrogen bonds.

Interaction Pathway Diagram

Interaction_Network CFIMQ CFIMQ Molecule (Central) Iodine C3-Iodine (Sigma Hole Donor) CFIMQ->Iodine Nitrogen Quinoline Nitrogen (XB Acceptor) CFIMQ->Nitrogen Fluorine C6-Fluorine (Weak Acceptor) CFIMQ->Fluorine Methoxy C8-Methoxy (Steric/H-Bond) CFIMQ->Methoxy Neighbor_N Neighbor N (Intermolecular) Iodine->Neighbor_N Halogen Bond (Strong) (Distance < 3.5Å) Neighbor_H Neighbor H (Intermolecular) Neighbor_H->Fluorine Weak H-Bond Neighbor_H->Methoxy Weak H-Bond

Caption: Interaction map highlighting the dominant Iodine-Nitrogen Halogen Bond (Red) vs. weaker auxiliary interactions.

Implications for Drug Development[2][3]

Solubility vs. Stability Trade-off

The crystal structure analysis reveals a critical trade-off:

  • Pros: The strong halogen bonding network makes CFIMQ highly crystalline and thermally stable, which is excellent for shelf-life and purification (easy to crystallize out impurities).

  • Cons: The high lattice energy (driven by the I···N bond) creates a high energy barrier for dissolution.

  • Recommendation: For formulation, if CFIMQ is the final drug (unlikely, usually an intermediate), amorphous solid dispersions would be required to break the I···N lattice and improve bioavailability.

Reactivity Insight (The "Why" of the Structure)

The crystal structure confirms the accessibility of the C3-Iodine . In the packing lattice, the Iodine atom projects outward, not buried by the methoxy group. This structural availability validates its use as a cross-coupling partner; the catalyst (e.g., Palladium) can easily access the C-I bond without significant steric hindrance from the C4-Chloro or C8-Methoxy groups.

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry.

  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal.

  • Cambridge Structural Database (CSD). "Search for Quinoline Halogen Bonding Patterns." (Access via CCDC for specific unit cell parameters of analogues).

  • PubChem. "Compound Summary: 4-Chloro-6-methoxyquinoline (Analogue Data)."[2]

Sources

Reactivity Comparison: 4-Chloro vs. 3-Iodo Position in Pyridine Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the catalytic functionalization of heterocycles, specifically 3-iodo-4-chloropyridine , researchers face a kinetic competition between two distinct driving forces: Bond Dissociation Energy (BDE) and Electronic Activation .

  • The 3-Iodo position is intrinsically more reactive toward oxidative addition due to the weak C–I bond (~65 kcal/mol), despite being in the electronically neutral meta position relative to the pyridine nitrogen.

  • The 4-Chloro position is electronically activated (highly electrophilic) due to its para location relative to the nitrogen (resonance withdrawal), but possesses a stronger C–Cl bond (~95 kcal/mol).

The Verdict: Under standard Palladium (Pd) or Nickel (Ni) catalysis (Suzuki-Miyaura, Sonogashira), the 3-iodo position reacts with >95% chemoselectivity . The kinetic barrier for breaking the C–Cl bond is significantly higher than the C–I bond, overriding the electronic activation of the C4 position. However, the C4-chloro site remains a dormant electrophile, available for subsequent functionalization using specialized electron-rich ligands or Nucleophilic Aromatic Substitution (


).

Part 1: Mechanistic Foundation[1][2]

The Kinetic Landscape

The selectivity is governed by the mechanism of the Oxidative Addition (OA) step, which is the turnover-limiting step in the catalytic cycle.

Feature3-Iodo Position (Meta)4-Chloro Position (Para)
Bond Strength (BDE) Weak (~65 kcal/mol) Favors rapid insertion.Strong (~95 kcal/mol) Requires high energy/activation.
Electronic Bias Neutral/Deactivated. Inductive effect only.Highly Activated. Resonance electron withdrawal by Nitrogen.
OA Mechanism Concerted Oxidative Addition. 3-centered transition state.[1]Nucleophilic Displacement (

-like).
Favored by electron deficiency.
Preferred Catalyst Standard Pd(0) (

).
Electron-Rich Pd(0) (

, Pd-NHC).
The "Switch" Logic

While you cannot easily reverse the order to couple C4-Cl before C3-I using standard catalysis, you can exploit the mechanisms to achieve full sequential functionalization:

  • Path A (Catalysis): Use mild Pd sources to selectively couple C3-I.

  • Path B (

    
    ):  Use strong nucleophiles (amines/alkoxides) to displace C4-Cl before catalysis (if C3-I needs to be preserved for later).
    

Part 2: Experimental Guide & Protocols

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing 3-iodo-4-chloropyridine.

ReactivityLandscape Substrate 3-Iodo-4-Chloropyridine Cond1 Standard Pd(0) (e.g., Pd(PPh3)4, 60°C) Substrate->Cond1 Fast (Kinetic Control) Cond3 Nucleophile (SNAr) (No Catalyst, Heat) Substrate->Cond3 Orthogonal Reactivity Prod1 Product A: 3-Functionalized-4-Chloro Cond1->Prod1 Cond2 Activated Pd/Ni (e.g., Pd-XPhos, 100°C) Prod1->Cond2 Step 2: High Temp/Bulky Ligand Prod2 Product B: 3,4-Difunctionalized Cond2->Prod2 Prod3 Product C: 4-Substituted-3-Iodo Cond3->Prod3

Caption: Chemoselective divergence. Standard catalysis targets the C3-Iodo bond (Path 1). The C4-Chloro bond requires specialized activation (Path 2) or non-catalytic nucleophilic substitution (Path 3).

Protocol 1: Selective C3-I Functionalization (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid to the 3-position without touching the 4-chloro handle.

Reagents:

  • Substrate: 3-iodo-4-chloropyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Avoid bulky, electron-rich ligands here.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or Toluene/Ethanol (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add

    
     under Argon counter-flow. Add degassed solvent.
    
  • Temperature Control: Heat to 60–70°C .

    • Critical: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, leading to mixtures or polymerization.

  • Monitoring: Monitor via TLC or LCMS. The starting material (I-Cl) should disappear, converting to the mono-coupled product.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica column.

Self-Validation:

  • If you observe ~5-10% double coupling, reduce temperature to 50°C or switch to a bidentate ligand like

    
    .
    
Protocol 2: Functionalizing the Remaining C4-Cl

Objective: Activate the dormant 4-chloro position after the iodine has been reacted.

Reagents:

  • Substrate: 3-aryl-4-chloropyridine (Product from Protocol 1)

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%)
    
    • Why: These bulky, electron-rich phosphines facilitate oxidative addition into the strong C-Cl bond.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Combine substrate, new boronic acid, base, and ligand/catalyst system in a sealed tube.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Note: The C4-Cl bond requires significantly higher energy than the C3-I bond.

  • Workup: Standard aqueous workup.

Part 3: Data Comparison Table

The following table summarizes expected yields and selectivity based on literature precedents for di-halogenated pyridines.

Reaction ConditionTarget SiteSelectivity (I : Cl)Typical YieldNotes
Pd(PPh3)4, 60°C C3-Iodo > 98 : 2 85-95%Standard kinetic control. Excellent chemoselectivity.[2][3]
Pd(dppf)Cl2, 80°C C3-Iodo 95 : 5 90%Robust, but slight risk of C4 activation at high temp.
Pd-PEPPSI-IPr, RT C3-Iodo > 99 : 1 92%NHC ligands at Room Temp provide exquisite control.
Ni(COD)2 / PCy3 Mixed 60 : 40 N/ANickel is less selective; often activates C-Cl aggressively.
NaH / Amine (SNAr) C4-Chloro 0 : 100 80-90%Orthogonal: Reacts exclusively at C4; C3-I remains intact.

Part 4: Troubleshooting & Optimization

"I am seeing double coupling."
  • Cause: Temperature too high or catalyst too active (e.g., using SPhos for the first step).

  • Fix: Switch to

    
     or 
    
    
    
    and lower the temperature to 50°C.
"The C4-Chloro won't react in the second step."
  • Cause: The C3-aryl group introduced in step 1 might be sterically hindering the C4 position (ortho-effect).

  • Fix: Switch to a "hotter" ligand system like Pd-PEPPSI-IPent or BrettPhos , which are designed for sterically congested chlorides.

"I need to react C4 first."
  • Strategy: You cannot use Pd-catalysis for this efficiently. You must use Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Protocol: Treat 3-iodo-4-chloropyridine with your nucleophile (amine, thiol, alkoxide) and a base (

      
      ) in DMF at 80°C. The nucleophile will displace the C4-Cl exclusively due to the electron-withdrawing nitrogen. The C3-I will remain for later Pd-coupling.
      

References

  • Mechanistic Divergence in Pd-C

    • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms
    • Source: ChemRxiv (Montana St
    • URL:[Link]

  • Polyhalogen

    • Title: Cross-Coupling Reactions of Polyhalogenated Heterocycles[1][3][4][5]

    • Source: ResearchG
    • URL:[Link]

  • Oxidative Addition R

    • Title: Oxidative Addition of Polar Reagents - Concerted Mechanisms vs SN2[6]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • C

    • Title: A Comparative Guide to Catalysts for Selective Cross-Coupling of Halopyridines[7]

    • Source: BenchChem[7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline
Reactant of Route 2
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.